Monofucosyllacto-N-hexaose I
Description
Properties
CAS No. |
341511-38-4 |
|---|---|
Molecular Formula |
C46H78N2O35 |
Molecular Weight |
1219.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
NOSUALURPWERSU-UFVXNZOISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Structure of Monofucosyllacto-N-hexaose I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core analytical techniques and experimental methodologies employed in the structural elucidation of Monofucosyllacto-N-hexaose I (MFLNH I), a significant fucosylated human milk oligosaccharide (HMO). The intricate architecture of MFLNH I necessitates a multi-faceted analytical approach, combining chromatographic separation, mass spectrometry, nuclear magnetic resonance spectroscopy, and enzymatic degradation to unambiguously determine its monosaccharide composition, linkage positions, and branching patterns. This guide details the experimental protocols and presents the key quantitative data integral to its structural characterization.
Introduction to this compound
This compound is a neutral human milk oligosaccharide that plays a crucial role in infant nutrition and development. Its biological activities, including its function as a prebiotic and its ability to inhibit pathogen binding, are intrinsically linked to its specific three-dimensional structure. Therefore, precise structural determination is paramount for understanding its biological functions and for potential applications in infant formula, therapeutics, and diagnostics. The elucidation of its structure hinges on a synergistic application of modern analytical chemistry techniques.
Chromatographic Purification
The initial step in the structural analysis of MFLNH I is its isolation and purification from the complex mixture of oligosaccharides present in human milk. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: HPLC Purification
A common method for the purification of neutral oligosaccharides like MFLNH I involves the following steps:
-
Sample Preparation: Human milk samples are first centrifuged to remove fat and then treated with ethanol (B145695) to precipitate proteins. The supernatant, containing the oligosaccharide fraction, is collected and lyophilized.
-
Column: A normal-phase amino-bonded silica (B1680970) column (e.g., Varian AX-5) is typically used for the separation of neutral oligosaccharides.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is employed as the mobile phase to effectively separate the different oligosaccharide isomers.
-
Detection: The eluted fractions are monitored using a refractive index detector or a mass spectrometer.
-
Fraction Collection: Fractions corresponding to the retention time of MFLNH I are collected, pooled, and lyophilized to obtain the purified compound.
Mass Spectrometry for Compositional and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and monosaccharide composition of MFLNH I. Tandem mass spectrometry (MS/MS) further provides valuable information about the sequence and branching of the sugar units through controlled fragmentation.
Experimental Protocol: Mass Spectrometry
A typical workflow for the mass spectrometric analysis of MFLNH I is as follows:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, as it minimizes in-source fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
MS Scan: A full MS scan is performed to determine the molecular weight of MFLNH I.
-
MS/MS Fragmentation: The parent ion corresponding to MFLNH I is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the oligosaccharide sequence. Key fragment ions arise from glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which help to pinpoint linkage positions.
Quantitative Data: Mass Spectrometry
| Parameter | Value |
| Monoisotopic Mass | Data not available in search results |
| Key Fragment Ions (m/z) | Data not available in search results |
Note: Specific quantitative mass spectrometry data for this compound was not available in the provided search results. The table is a template for the required data.
References
Monofucosyllacto-N-hexaose I: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLH I) is a complex oligosaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a fucosylated neutral HMO, MFLH I is gaining increasing attention for its potential roles in infant health and development, particularly in shaping the gut microbiome, modulating the immune system, and protecting against pathogens. This technical guide provides a comprehensive overview of the core biological functions of MFLH I, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key biological pathways. While research specifically focused on MFLH I is still emerging, this guide synthesizes current knowledge on fucosylated HMOs to infer its probable mechanisms of action and biological significance.
Structure of this compound
MFLH I is a heptasaccharide with the chemical formula C46H78N2O35. Its structure consists of a lacto-N-hexaose core with a single fucose sugar residue attached. The precise arrangement of monosaccharide units and their linkages is crucial for its biological activity. Several isomers of monofucosyllacto-N-hexaose exist, with MFLH I being one of the identified structures in human milk.[1][2]
Core Biological Functions
The biological activities of MFLH I are multifaceted and are primarily attributed to its fucosylated structure. These functions include serving as a prebiotic, inhibiting pathogen adhesion, and modulating the host immune response.
Prebiotic Activity
MFLH I, like many other HMOs, is indigestible by the infant's own enzymes and reaches the colon intact, where it selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species. This prebiotic effect is crucial for establishing a healthy infant gut microbiota, which plays a vital role in nutrient metabolism, immune development, and pathogen exclusion.
Certain species of Bifidobacterium, such as Bifidobacterium pseudocatenulatum, possess specific enzymes called α-fucosidases that can cleave the fucose residue from fucosylated HMOs like MFLH I, allowing them to utilize the remaining glycan as an energy source.
Quantitative Data: Enzymatic Digestion of MFLH I by Bifidobacterium pseudocatenulatum
| Enzyme | Source Organism | MFLH I Digestion (%) | Fucose Linkage Specificity |
| GH29 α-fucosidase | B. pseudocatenulatum MP80 | 25.4 | α(1-2) |
| GH95 α-fucosidase | B. pseudocatenulatum MP80 | 100 | α(1-2) |
Experimental Protocol: In Vitro Bifidobacterium Growth Assay
This protocol outlines a general method to assess the prebiotic activity of MFLH I on Bifidobacterium strains.
-
Bacterial Strains and Culture Conditions:
-
Obtain pure cultures of Bifidobacterium species (e.g., B. longum, B. infantis, B. pseudocatenulatum).
-
Maintain anaerobic conditions (e.g., using an anaerobic chamber or gas-generating systems) at 37°C.
-
Use a basal growth medium deficient in carbohydrates, such as modified MRS broth, supplemented with a specific concentration of MFLH I (e.g., 0.2% to 1.0% w/v) as the sole carbon source. A control with glucose and a negative control with no carbohydrate source should be included.
-
-
Growth Measurement:
-
Inoculate the prepared media with a standardized concentration of the Bifidobacterium strain.
-
Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Alternatively, enumerate viable cell counts by plating serial dilutions on appropriate agar (B569324) plates at different time points.
-
-
Data Analysis:
-
Plot growth curves (OD600 or log CFU/mL vs. time) to visualize the growth kinetics.
-
Calculate the growth rate and final cell density to quantify the prebiotic effect of MFLH I.
-
Caption: Prebiotic activity of this compound.
Inhibition of Pathogen Adhesion
Fucosylated HMOs, including likely MFLH I, can act as soluble decoy receptors, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogens that utilize these structures for attachment may bind to MFLH I in the gut lumen instead, preventing their adhesion to the host cells and subsequent infection. This anti-adhesive mechanism is a critical component of the protective effects of human milk against enteric pathogens.
Experimental Protocol: Pathogen Adhesion Inhibition Assay using Caco-2 Cells
This protocol describes a common in vitro model to study the inhibition of pathogen adhesion by MFLH I.
-
Cell Culture:
-
Culture human colon adenocarcinoma cells (Caco-2) in a suitable medium (e.g., DMEM with 10% FBS) until they form a confluent and differentiated monolayer on permeable supports (e.g., Transwell inserts). This process typically takes 21 days and results in a polarized epithelial barrier model.
-
-
Bacterial Strains and Labeling:
-
Use pathogenic bacterial strains of interest (e.g., enteropathogenic Escherichia coli - EPEC).
-
Bacteria can be metabolically or fluorescently labeled for quantification.
-
-
Adhesion Assay:
-
Pre-incubate the pathogenic bacteria with various concentrations of MFLH I for a defined period (e.g., 1 hour at 37°C).
-
Wash the differentiated Caco-2 cell monolayers to remove any residual medium.
-
Add the pre-incubated bacteria-MFLH I mixture to the apical side of the Caco-2 monolayers and incubate for a specific duration to allow for adhesion.
-
Include a control group with bacteria pre-incubated in the absence of MFLH I.
-
-
Quantification of Adhesion:
-
After incubation, thoroughly wash the Caco-2 monolayers to remove non-adherent bacteria.
-
Lyse the Caco-2 cells to release the adherent bacteria.
-
Quantify the number of adherent bacteria by plating serial dilutions of the cell lysate and counting colony-forming units (CFU) or by measuring the fluorescence if labeled bacteria were used.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in the presence and absence of MFLH I.
-
Caption: MFLH I acts as a decoy receptor to inhibit pathogen adhesion.
Immunomodulation
HMOs can directly interact with immune cells and intestinal epithelial cells to modulate immune responses. Fucosylated HMOs have been shown to influence cytokine production and signaling pathways, contributing to the development of a balanced immune system in infants. It is plausible that MFLH I participates in these immunomodulatory effects.
Potential Signaling Pathways
While direct evidence for MFLH I is limited, other fucosylated HMOs have been shown to interact with pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of immune and epithelial cells. For instance, some HMOs can modulate TLR4 signaling, which is a key pathway in the inflammatory response to bacterial lipopolysaccharide (LPS). By interfering with TLR4 activation, MFLH I could potentially dampen excessive inflammation in the gut. This could involve competitive binding to the TLR4/MD-2 complex, thereby preventing LPS-induced activation of downstream signaling cascades like the NF-κB pathway, which would otherwise lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocol: In Vitro Cytokine Production Assay
This protocol provides a general method for assessing the immunomodulatory effects of MFLH I on immune cells.
-
Cell Isolation and Culture:
-
Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell types like macrophages or dendritic cells, from healthy donors.
-
Alternatively, use immune cell lines (e.g., THP-1 monocytes differentiated into macrophages).
-
Culture the cells in a suitable medium (e.g., RPMI 1640 with 10% FBS).
-
-
Cell Stimulation:
-
Pre-treat the cells with various concentrations of MFLH I for a defined period.
-
Stimulate the cells with an inflammatory agent, such as LPS (to activate TLR4) or other immune stimuli.
-
Include unstimulated and stimulated controls without MFLH I.
-
-
Cytokine Measurement:
-
After the stimulation period, collect the cell culture supernatants.
-
Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Compare the cytokine levels in the different treatment groups to determine the effect of MFLH I on cytokine production.
-
Caption: Potential mechanism of MFLH I in modulating TLR4 signaling.
Conclusion and Future Directions
This compound, as a prominent fucosylated human milk oligosaccharide, likely plays a significant role in infant health through its prebiotic, anti-adhesive, and immunomodulatory properties. While direct experimental evidence for MFLH I is still accumulating, the established functions of structurally similar HMOs provide a strong foundation for understanding its biological importance.
Future research should focus on isolating or synthesizing pure MFLH I to conduct detailed in vitro and in vivo studies. This will enable the generation of specific quantitative data on its efficacy in promoting the growth of beneficial bacteria, inhibiting a broader range of pathogens, and elucidating the precise molecular mechanisms and signaling pathways involved in its immunomodulatory effects. Such research is crucial for the evidence-based development of next-generation infant formulas and novel therapeutic agents for individuals of all ages.
References
The Biosynthesis of Monofucosyllacto-N-hexaose I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monofucosyllacto-N-hexaose I (MFLNH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health, primarily by shaping the gut microbiota and modulating the immune system. Understanding its biosynthesis is crucial for the development of novel prebiotics, infant formula additives, and potential therapeutics. This technical guide provides a detailed overview of the enzymatic pathway leading to the synthesis of MFLNH I, including the requisite enzymes, their activities, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams.
Introduction to this compound
Human milk oligosaccharides are a diverse group of complex sugars that constitute the third most abundant solid component of human milk, after lactose (B1674315) and lipids. Their structures are based on a lactose core that can be elongated with N-acetylglucosamine (GlcNAc) and galactose (Gal) residues, and further modified by fucosylation and sialylation.
This compound is a branched, neutral hexasaccharide. Its core structure is Lacto-N-hexaose (LNH), which is fucosylated at a terminal galactose residue. The precise structure and linkages are critical for its biological activity.
The Biosynthetic Pathway of this compound
The biosynthesis of MFLNH I is a multi-step enzymatic process that occurs in the Golgi apparatus of mammary epithelial cells. The pathway can be broadly divided into two main stages: the synthesis of the Lacto-N-hexaose backbone and the subsequent fucosylation.
Synthesis of the Lacto-N-hexaose (LNH) Precursor
The synthesis of the LNH backbone begins with the precursor, Lacto-N-tetraose (LNT), a common core structure in many HMOs.[1] The formation of LNH from LNT involves the sequential action of specific glycosyltransferases.
-
Branching of Lacto-N-tetraose: The initial step is the creation of a branched structure by the addition of an N-acetylglucosamine (GlcNAc) residue in a β1-6 linkage to the internal galactose of LNT. This reaction is catalyzed by N-acetyllactosaminide beta-1,6-N-acetylglucosaminyl-transferase , commonly known as the I-branching enzyme (GCNT2).[2][3][4]
-
Elongation of the new branch: The newly added GlcNAc residue is then elongated by the addition of a galactose (Gal) molecule in a β1-3 or β1-4 linkage. This step is catalyzed by a β-1,3/4-galactosyltransferase . The chemoenzymatic synthesis of LNH has been demonstrated using a β1,4-galactosyl moiety followed by a β1,3-galactosyl moiety addition.[4][5][6]
The following diagram illustrates the enzymatic synthesis of the Lacto-N-hexaose precursor from Lacto-N-tetraose.
Fucosylation of Lacto-N-hexaose to form MFLNH I
The final step in the biosynthesis of MFLNH I is the addition of a fucose residue to the terminal galactose of the LNH backbone. This reaction is catalyzed by a specific fucosyltransferase.
-
α-1,2-Fucosylation: The fucose moiety is transferred from the donor substrate, GDP-L-fucose, to the terminal galactose of LNH in an α1,2-linkage. This reaction is catalyzed by Galactoside 2-alpha-L-fucosyltransferase 1 (FUT1) .[7] FUT1 is a key enzyme in the synthesis of the H antigen, a precursor for the ABO blood group antigens.[8]
The overall biosynthetic pathway from Lacto-N-tetraose to this compound is depicted in the following diagram.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic reactions in the biosynthesis of MFLNH I is determined by the kinetic parameters of the involved glycosyltransferases. While specific kinetic data for the synthesis of MFLNH I is limited, data for related reactions provide valuable insights.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| FUT1 (Human) | Phenyl β-D-galactoside | 0.24 | - | - | UniProt: P19526 |
| FUT1 (Human) | 2'-Fucosyllactose | - | - | - | UniProt: P19526 |
| GCNT2 (Human) | Poly-N-acetyllactosamine | - | - | - | UniProt: Q8N0V5 |
Note: Quantitative kinetic data for the specific substrates in the MFLNH I pathway are not extensively documented in publicly available literature. The provided data are for related substrates and serve as an indication of enzyme activity. Further experimental investigation is required to determine the precise kinetic parameters for this specific pathway.
Experimental Protocols
This section provides generalized protocols for the key enzymatic reactions and purification steps involved in the synthesis of MFLNH I. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and enzyme sources.
Enzymatic Synthesis of Lacto-N-hexaose (LNH) from Lacto-N-tetraose (LNT)
This protocol describes a two-step enzymatic synthesis of LNH from LNT.
Materials:
-
Lacto-N-tetraose (LNT)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-galactose (UDP-Gal)
-
Recombinant human GCNT2
-
Recombinant β-1,3/4-galactosyltransferase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Incubator at 37°C
-
Enzyme inactivation method (e.g., heating to 100°C for 5 minutes)
Procedure:
Step 1: Branching of LNT
-
Prepare a reaction mixture containing LNT (e.g., 5 mM), UDP-GlcNAc (e.g., 7.5 mM), and GCNT2 (e.g., 0.1 U/mL) in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, inactivate the GCNT2 enzyme by heating.
Step 2: Elongation to form LNH
-
To the reaction mixture from Step 1, add UDP-Gal (e.g., 10 mM) and β-1,3/4-galactosyltransferase (e.g., 0.1 U/mL).
-
Incubate the reaction mixture at 37°C for another 2-4 hours.
-
Monitor the formation of LNH by TLC or HPLC.
-
Upon completion, inactivate the galactosyltransferase by heating.
-
The resulting solution contains Lacto-N-hexaose, which can be purified for the next step.
Enzymatic Synthesis of this compound (MFLNH I) from Lacto-N-hexaose (LNH)
This protocol describes the final fucosylation step.
Materials:
-
Purified Lacto-N-hexaose (LNH)
-
GDP-L-fucose
-
Recombinant human FUT1
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl₂)
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing LNH (e.g., 2 mM), GDP-L-fucose (e.g., 3 mM), and FUT1 (e.g., 0.05 U/mL) in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of MFLNH I by TLC or HPLC-MS.
-
Once the reaction is complete, terminate it by adding a quenching solution (e.g., 0.1 M EDTA) or by heating.
Purification of this compound
Purification of the final product can be achieved using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
A hydrophilic interaction liquid chromatography (HILIC) column or an amino-bonded silica (B1680970) column is suitable for separating oligosaccharides.
Mobile Phase and Gradient:
-
A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.
-
An example gradient could be: 80% acetonitrile to 60% acetonitrile over 30 minutes. The exact gradient will need to be optimized based on the column and specific separation required.
General Procedure:
-
Filter the reaction mixture through a 0.22 µm filter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Run the gradient program to separate the components.
-
Collect the fractions corresponding to the MFLNH I peak, identified by comparison with a standard or by mass spectrometry.
-
Lyophilize the collected fractions to obtain the purified MFLNH I.
The following diagram outlines a general experimental workflow for the synthesis and purification of MFLNH I.
Conclusion
The biosynthesis of this compound is a complex, multi-enzyme process that highlights the intricate machinery of glycan synthesis in humans. A thorough understanding of this pathway, including the specific enzymes and their kinetics, is paramount for the large-scale production of this and other bioactive HMOs. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the fields of glycobiology, biotechnology, and pharmaceutical sciences, paving the way for further exploration and application of these vital molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. GCNT2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. WikiGenes - GCNT2 - glucosaminyl (N-acetyl) transferase 2, I... [wikigenes.org]
- 6. researchgate.net [researchgate.net]
- 7. Terminal α1,2-fucosylation of glycosphingolipids by FUT1 is a key regulator in early cell-fate decisions [ouci.dntb.gov.ua]
- 8. scispace.com [scispace.com]
Monofucosyllacto-N-hexaose I as a Prebiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monofucosyllacto-N-hexaose I (MFLNH I) is a neutral, fucosylated human milk oligosaccharide (HMO) that is a component of human breast milk. While direct research on the specific prebiotic effects of MFLNH I is limited, its structural characteristics as a fucosylated hexaose suggest it plays a significant role in shaping the infant gut microbiota and influencing host-microbe interactions. This technical guide synthesizes the current understanding of fucosylated HMOs as prebiotics and extrapolates the potential mechanisms and effects of MFLNH I. It is intended to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of specific HMOs.
Introduction
Human milk oligosaccharides are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose (B1674315) and lipids.[1] They are largely indigestible by the infant and thus function as a primary food source for the developing gut microbiota.[2] Fucosylated HMOs, which are characterized by the presence of one or more fucose residues, are particularly abundant and have been a focus of research due to their potent prebiotic and immunomodulatory activities.[3][4]
This compound belongs to this class of fucosylated HMOs. While its precise concentration in human milk varies among individuals, it is recognized as a constituent of the complex HMO profile.[5] This guide will explore the inferred prebiotic potential of MFLNH I based on the broader knowledge of fucosylated HMOs, focusing on its likely impact on the gut microbiota, production of short-chain fatty acids (SCFAs), and modulation of host signaling pathways.
Prebiotic Effects of Fucosylated HMOs: An Analogue for MFLNH I
The prebiotic activity of fucosylated HMOs is primarily characterized by their ability to selectively promote the growth and activity of beneficial gut bacteria, particularly species of the genus Bifidobacterium.
Modulation of Gut Microbiota
Studies on various fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), have consistently demonstrated a significant bifidogenic effect. It is highly probable that MFLNH I exerts a similar selective pressure on the gut microbial community.
-
Bifidobacterium Proliferation: Species such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and Bifidobacterium breve possess specific enzymatic machinery, including fucosidases, to cleave and metabolize fucosylated oligosaccharides.[6][7] A study on patterns of HMOs in mature milk found a positive association between a pattern high in monofucosyl-lacto-N-hexaose-III (a likely isomer of MFLNH I) and the abundance of Bifidobacterium dentium and Bifidobacterium bifidum.[8][9]
-
Competitive Exclusion of Pathogens: By promoting the growth of beneficial bacteria, fucosylated HMOs can indirectly inhibit the colonization of pathogenic bacteria through competition for nutrients and attachment sites on the intestinal epithelium.
Table 1: Inferred Impact of this compound on Gut Microbiota Composition (based on data from other fucosylated HMOs)
| Bacterial Genus/Species | Expected Change in Relative Abundance | Reference (for similar fucosylated HMOs) |
| Bifidobacterium | Significant Increase | [2][3] |
| Bifidobacterium longum subsp. infantis | Increase | [7] |
| Bifidobacterium bifidum | Increase | [8][9] |
| Bacteroides | Potential Increase | [1] |
| Clostridium | Decrease | [3] |
| Escherichia | Decrease | [3] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of fucosylated HMOs by gut bacteria leads to the production of SCFAs, which are key metabolites for gut health and systemic well-being.
-
Acetate, Propionate (B1217596), and Butyrate (B1204436): These are the primary SCFAs produced from carbohydrate fermentation. Acetate and propionate are utilized by the host for energy and have systemic effects, while butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining the integrity of the gut barrier.
-
Lactate: Some bifidobacteria also produce lactate, which can be cross-fed to other bacteria that convert it into butyrate.
-
1,2-propanediol: The metabolism of the fucose moiety of fucosylated HMOs by some bifidobacteria can lead to the production of 1,2-propanediol, which can be further metabolized by other gut microbes.[10]
Table 2: Inferred Short-Chain Fatty Acid Production from In Vitro Fermentation of this compound (based on data from other fucosylated HMOs)
| Short-Chain Fatty Acid | Expected Production Level | Reference (for similar fucosylated HMOs) |
| Acetate | High | [11] |
| Propionate | Moderate | [12] |
| Butyrate | Moderate (often via cross-feeding) | [2] |
| Lactate | Moderate | [11] |
Experimental Protocols
Detailed experimental protocols for the investigation of the prebiotic effects of MFLNH I can be adapted from established methods for other HMOs.
In Vitro Fermentation Model
This protocol outlines a general procedure for assessing the prebiotic potential of MFLNH I using an in vitro batch fermentation model with human fecal inocula.
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.
-
-
Fermentation Setup:
-
In an anaerobic chamber, add the fecal slurry to a basal medium containing MFLNH I as the sole carbohydrate source.
-
Include positive controls (e.g., inulin, 2'-FL) and a negative control (no carbohydrate).
-
-
Incubation:
-
Incubate the fermentation vessels at 37°C for 24-48 hours.
-
-
Sample Analysis:
-
At various time points, collect samples for microbiota analysis (16S rRNA gene sequencing) and SCFA analysis (gas chromatography).
-
Gut Microbiota Analysis
-
DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit.
-
16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers. Sequence the amplicons on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Process the sequencing data to identify and quantify the relative abundance of different bacterial taxa.
Short-Chain Fatty Acid Analysis
-
Sample Preparation: Acidify fecal slurry samples and extract SCFAs using diethyl ether or another suitable solvent.
-
Gas Chromatography (GC) Analysis: Analyze the extracted SCFAs using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Quantification: Determine the concentrations of individual SCFAs by comparing peak areas to those of known standards.[5][13][14]
Signaling Pathways and Immunomodulation
Fucosylated HMOs are known to modulate host immune responses through various signaling pathways. It is hypothesized that MFLNH I engages in similar interactions.
Modulation of Epithelial Cell Signaling
-
NF-κB and MAPK Pathways: Fucosylated HMOs can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in intestinal epithelial cells.[15] These pathways are central to the regulation of inflammatory responses. By modulating these pathways, MFLNH I could contribute to maintaining immune homeostasis in the gut.
Interaction with Immune Cells
-
Dendritic Cell (DC) Modulation: Fucosylated HMOs can interact with C-type lectin receptors, such as DC-SIGN, on dendritic cells.[16] This interaction can influence DC maturation and cytokine production, thereby shaping the adaptive immune response.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro fermentation of MFLNH I.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of MFLNH I action.
Conclusion and Future Directions
This compound, as a fucosylated human milk oligosaccharide, is poised to be a significant prebiotic molecule. Based on the extensive research on structurally similar HMOs, it is reasonable to infer that MFLNH I selectively promotes the growth of beneficial gut microbes, particularly Bifidobacterium species, leading to the production of health-promoting short-chain fatty acids. Furthermore, it likely plays a role in the modulation of host immune responses through interactions with intestinal epithelial and immune cells.
However, it is crucial to emphasize that direct experimental evidence for the specific effects of MFLNH I is currently lacking. Future research should focus on isolating or synthesizing pure MFLNH I to conduct detailed in vitro and in vivo studies. Such investigations will be instrumental in elucidating its precise mechanisms of action and validating its potential as a novel therapeutic agent for applications in infant nutrition and adult health.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Fucosylated human milk oligosaccharide-utilizing bifidobacteria regulate the gut organic acid profile of infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human milk oligosaccharides combine with Bifidobacterium longum to form the “golden shield” of the infant intestine: metabolic strategies, health effects, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fucosylated human milk oligosaccharides drive structure-specific syntrophy between Bifidobacterium infantis and Eubacterium hallii within a modeled infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse strategies for utilizing fucosylated human milk oligosaccharides found in bifidobacteria [glycoforum.gr.jp]
- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | 2′-fucosyllactose alone or combined with resistant starch increases circulating short-chain fatty acids in lean men and men with prediabetes and obesity [frontiersin.org]
- 13. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being [mdpi.com]
Monofucosyllacto-N-hexaose I: A Technical Overview of Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLNH I) is a neutral, fucosylated human milk oligosaccharide (HMO) that belongs to a complex class of glycans abundant in human milk.[1][2][3][4] While research has extensively focused on the broader physiological impacts of HMOs as a group, and on more abundant individual HMOs like 2'-Fucosyllactose (2'-FL), specific data on the isolated effects of MFLNH I remain limited. This technical guide synthesizes the current understanding of MFLNH I, drawing from direct, albeit sparse, evidence and plausible functions inferred from the activities of structurally related fucosylated HMOs. The aim is to provide a foundational resource for researchers investigating the therapeutic potential of this specific oligosaccharide.
HMOs are known to play crucial roles in infant development, primarily through their prebiotic activity, immunomodulatory functions, and their ability to inhibit pathogen binding.[3][5][6][7][8] Fucosylated HMOs, such as MFLNH I, are of particular interest due to the critical role of fucose in host-microbe interactions and immune signaling.
Core Physiological Effects
The physiological effects of MFLNH I are thought to encompass modulation of the gut microbiota, immunomodulation, and potential roles in cognitive development and anti-cancer activity.
Gut Microbiota Modulation
While direct studies on the prebiotic activity of isolated MFLNH I are not widely available, research on isomers and related structures strongly suggests a role in shaping the gut microbiome. A study on human milk composition found that a pattern characterized by high levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose was positively associated with the relative abundance of Bifidobacterium dentium and Bifidobacterium bifidum.[9] This suggests that MFLNH I likely serves as a selective substrate for beneficial gut commensals, contributing to the establishment of a healthy infant gut microbiota.
Table 1: Association of Monofucosyllacto-N-hexaose Isomers with Gut Microbiota
| HMO Pattern | Associated Bacterial Species | p-value | Reference |
| High levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose | Bifidobacterium dentium (positive) | p = 0.025 | [9] |
| High levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose | Bifidobacterium bifidum (positive) | p < 0.001 | [9] |
Immunomodulation and Anti-inflammatory Effects
Fucosylated HMOs are known to modulate the host immune system.[7] They can interact with immune cells, influencing cytokine production and signaling pathways. While direct evidence for MFLNH I is lacking, other fucosylated HMOs have been shown to impact inflammatory responses. For instance, some HMOs can increase the activation of the NF-κB pathway in response to pathogens.[1] The NF-κB signaling cascade is a critical regulator of the inflammatory response.[10][11][12] It is plausible that MFLNH I exerts its immunomodulatory effects through similar mechanisms.
Inhibition of Pathogen Binding
A key protective mechanism of fucosylated HMOs is their ability to act as soluble decoy receptors, preventing pathogens from adhering to host intestinal epithelial cells.[5][8][13] This is achieved through structural mimicry of host cell surface glycans that pathogens use for attachment. Given that MFLNH I is a fucosylated oligosaccharide, it is highly likely to contribute to this anti-adhesive effect against a range of pathogens.
Cognitive Development
Emerging evidence suggests a link between specific HMOs and cognitive development.[14] A study identified "fucosyllacto-N-hexaose" as a critical contributor in a combination of HMOs that positively predicted cognitive scores at two years of age.[14] While this study did not differentiate between isomers of fucosyllacto-N-hexaose, it points to a potential role for MFLNH I in neurodevelopment, possibly through the gut-brain axis.
Potential Anti-Cancer Activity
While no direct studies have been conducted on the anti-cancer effects of MFLNH I, research on its monosaccharide component, L-fucose, and other fucosylated oligosaccharides suggests potential mechanisms. L-fucose has been shown to have cytotoxic effects on certain cancer cells.[15] Additionally, fucosylated oligosaccharides have been found to inhibit heparanase activity and angiogenesis, both of which are critical for tumor growth and metastasis.
Experimental Protocols
The following are detailed, generalized protocols for key experiments that can be adapted to investigate the physiological effects of this compound.
In Vitro Anti-Inflammatory Assay: Cytokine Measurement by ELISA
This protocol outlines the steps to assess the effect of MFLNH I on cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
Materials:
-
Purified this compound
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. If using PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MFLNH I (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours. Include a vehicle control (medium only).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines from a standard curve.
NF-κB Signaling Pathway Activation: Luciferase Reporter Assay
This protocol describes how to measure the effect of MFLNH I on NF-κB activation using a luciferase reporter assay in a cell line such as HEK293T.
Materials:
-
Purified this compound
-
HEK293T cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
TNF-α (positive control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of MFLNH I.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
This compound is a promising, yet understudied, component of the human milk oligosaccharide repertoire. Based on the current understanding of fucosylated HMOs, MFLNH I likely exerts beneficial physiological effects through the modulation of the gut microbiota, enhancement of immune function, and protection against pathogens. Further research utilizing purified MFLNH I in targeted in vitro and in vivo studies is crucial to fully elucidate its specific mechanisms of action and to unlock its potential for applications in infant nutrition and therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monofucosyllacto-N-hexaose III - glyXera [glyxera.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bowdish.ca [bowdish.ca]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Absolute quantification of eight human milk oligosaccharides in breast milk to evaluate their concentration profiles and associations with infants’ neurodevelopmental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial [frontiersin.org]
Monofucosyllacto-N-hexaose I and Immune System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential immunomodulatory properties of Monofucosyllacto-N-hexaose I (MFLH-I), a complex fucosylated human milk oligosaccharide (HMO). Direct research on MFLH-I is currently limited; therefore, this document synthesizes findings from studies on structurally related fucosylated HMOs to build a scientifically grounded framework for its likely interactions with the human immune system. The focus is on the modulation of dendritic cells (DCs) and T lymphocytes, key players in orchestrating immune responses. This guide details hypothesized signaling pathways, presents quantitative data from analogous compounds in structured tables, and provides comprehensive experimental protocols for future research. All logical and signaling pathways are visualized using Graphviz diagrams to ensure clarity. The information herein is intended to serve as a foundational resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of specific HMOs.
Introduction
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third-largest solid component of human milk, following lactose (B1674315) and lipids.[1][2] Beyond their prebiotic functions, HMOs are increasingly recognized for their direct immunomodulatory activities.[3][4] this compound (MFLH-I) is one such complex HMO, characterized by a six-monosaccharide core structure with a single fucose moiety.[5][6] Fucosylated HMOs, in particular, have been shown to play a significant role in shaping the neonatal immune system, often promoting a tolerogenic environment.[7][8]
This whitepaper aims to consolidate the current understanding of how fucosylated oligosaccharides, and by extension, likely MFLH-I, modulate the immune system at a cellular and molecular level. We will explore the effects on dendritic cell maturation and function, the subsequent impact on T cell differentiation—with a particular focus on the induction of regulatory T cells (Tregs)—and the potential signaling pathways involved. Given the scarcity of direct experimental data on MFLH-I, this guide extrapolates from studies on well-characterized fucosylated HMOs such as 2'-fucosyllactose (B36931) (2'-FL) and pools of mixed HMOs. This approach provides a robust, albeit putative, model of MFLH-I's biological activity, paving the way for targeted experimental validation.
Quantitative Data on the Immunomodulatory Effects of Fucosylated HMOs
The following tables summarize quantitative data from studies on various fucosylated HMOs and mixed HMO populations, which may serve as a proxy for the anticipated effects of MFLH-I.
Disclaimer: The data presented below is derived from studies on mixed HMOs or other specific fucosylated oligosaccharides, not MFLH-I directly. These values should be considered indicative of the potential effects of MFLH-I and require experimental verification.
Table 1: Effect of HMOs on Dendritic Cell (DC) Surface Marker Expression
| Treatment | DC Surface Marker | Change in Expression | Reference |
| Mixed HMOs | CD80 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |
| Mixed HMOs | CD86 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |
| Mixed HMOs | CD40 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |
| Mixed HMOs | HLA-DR | No significant change upon LPS co-incubation. | [3] |
| Mixed HMOs | PD-L1 | No significant change upon LPS co-incubation. | [3] |
Table 2: Effect of HMOs on Dendritic Cell (DC) Cytokine Production
| Treatment | Cytokine | Change in Production | Concentration | Reference |
| Mixed HMOs | IL-10 | Increased secretion. | 0.8 and 5 mg/mL | [3] |
| Mixed HMOs | IL-27 | Elevated levels. | Not specified | [7] |
| Mixed HMOs | IL-6 | Increased secretion. | 0.8 and 5 mg/mL | [3] |
| Mixed HMOs | IL-12p70 | No significant effect. | 0.8 and 5 mg/mL | [3] |
| Mixed HMOs | TNF-α | No significant effect. | 0.8 and 5 mg/mL | [3] |
| Mixed HMOs + LPS | IL-12p70 | Reduced production compared to LPS alone. | Not specified | [7] |
| Mixed HMOs + LPS | IL-6 | Reduced production compared to LPS alone. | Not specified | [7] |
| Mixed HMOs + LPS | TNF-α | Reduced production compared to LPS alone. | Not specified | [7] |
Table 3: Effect of HMO-Conditioned DCs on T Cell Differentiation and Cytokine Production
| DC Treatment | T Cell Population | Change | Reference |
| Mixed HMOs | CD4+CD25+Foxp3+ Tregs | Promoted generation from naïve CD4+ T cells. | [7] |
| Mixed HMOs + LPS | CD4+CD25+Foxp3+ Tregs | Higher frequency of induction compared to LPS-conditioned DCs. | [7] |
| Mixed HMOs + LPS | T-bet+ Th1 cells | Reduction in frequency compared to LPS-conditioned DCs. | [7] |
| Mixed HMOs + LPS | IFN-γ production by T cells | Reduction compared to T cells co-cultured with LPS-conditioned DCs. | [7] |
| Mixed HMOs + LPS | IL-10 production by T cells | Increased production compared to T cells co-cultured with LPS-conditioned DCs. | [7] |
Hypothesized Signaling Pathways for MFLH-I
Based on evidence from other fucosylated HMOs, MFLH-I likely interacts with pattern recognition receptors on the surface of dendritic cells, such as Toll-like receptor 4 (TLR4) and DC-SIGN (a C-type lectin).[7][9] This interaction is hypothesized to modulate downstream signaling cascades, notably the NF-κB pathway, leading to an altered cytokine profile. The diagram below illustrates this putative signaling pathway.
Caption: Putative signaling pathway of MFLH-I in dendritic cells.
Detailed Experimental Protocols
To facilitate further research into the immunomodulatory effects of MFLH-I, this section provides detailed methodologies for key in vitro experiments.
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using positive selection with CD14 microbeads.
-
Differentiation: Purified CD14+ monocytes are cultured at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 50 ng/mL of recombinant human GM-CSF, and 20 ng/mL of recombinant human IL-4.
-
Incubation: Cells are incubated for 6 days at 37°C in a 5% CO2 humidified atmosphere. Fresh medium with cytokines is added on day 3. On day 6, immature mo-DCs are harvested for use in subsequent assays.
Dendritic Cell Activation and Maturation Assay
-
Cell Seeding: Immature mo-DCs are seeded in 24-well plates at a density of 5 x 10^5 cells/well.
-
Stimulation: Cells are pre-treated with various concentrations of MFLH-I (e.g., 0.1, 1, 5 mg/mL) for 2 hours. Subsequently, cells are stimulated with a maturation agent, such as lipopolysaccharide (LPS) at 100 ng/mL, for 24 hours. A negative control (medium only) and a positive control (LPS only) are included.
-
Analysis of Surface Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD40, HLA-DR, PD-L1). The expression levels are quantified by flow cytometry.
-
Cytokine Profiling: Supernatants from the cell cultures are collected and stored at -80°C. The concentrations of various cytokines (e.g., IL-10, IL-12p70, IL-6, TNF-α, IL-27) are measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
Allogeneic Mixed Lymphocyte Reaction (MLR) for T Cell Proliferation and Differentiation
-
Preparation of Stimulator and Responder Cells: MFLH-I-conditioned mo-DCs (prepared as in 4.2) are used as stimulator cells. Naïve CD4+ T cells are isolated from a different healthy donor (allogeneic) using negative selection kits to serve as responder cells.
-
Co-culture: Responder T cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). Labeled T cells are then co-cultured with the MFLH-I-conditioned mo-DCs at a DC:T cell ratio of 1:10 in a 96-well U-bottom plate for 5-7 days.
-
Proliferation Analysis: After the co-culture period, T cells are harvested, and the dilution of the CFSE dye is analyzed by flow cytometry. A lower CFSE intensity indicates a greater number of cell divisions.
-
T Cell Differentiation Analysis: For analyzing T cell subsets, harvested cells are stained for surface markers (e.g., CD4, CD25) and then fixed, permeabilized, and stained for intracellular transcription factors (e.g., Foxp3 for Tregs, T-bet for Th1). The percentage of each T cell subset is determined by flow cytometry.
Caption: General experimental workflow for MFLH-I immunomodulation studies.
Logical Framework: From Structure to Immunomodulatory Function
The immunomodulatory effects of MFLH-I can be logically deduced from its structural characteristics as a fucosylated oligosaccharide. The presence of fucose is a key determinant for interaction with specific lectin receptors on immune cells, which initiates a cascade of events culminating in a modulated immune response.
Caption: Logical flow from MFLH-I structure to immune outcome.
Conclusion and Future Directions
While direct experimental evidence for the immunomodulatory role of this compound is still needed, the existing body of research on structurally similar fucosylated human milk oligosaccharides provides a strong foundation for hypothesizing its function. MFLH-I is likely to interact with dendritic cells to promote a tolerogenic phenotype, characterized by semi-maturation and the production of anti-inflammatory cytokines like IL-10. This, in turn, is expected to drive the differentiation of naïve T cells into regulatory T cells, contributing to immune homeostasis.
The therapeutic potential for such a molecule is significant, with possible applications in the prevention and management of autoimmune and inflammatory conditions. To move forward, the following research priorities are recommended:
-
In Vitro Validation: Conduct the experiments detailed in this guide to confirm the effects of purified MFLH-I on human dendritic cells and T cells.
-
Receptor Binding Studies: Identify the specific cell surface receptors that bind to MFLH-I to elucidate the primary mechanisms of interaction.
-
In Vivo Studies: Utilize preclinical models of inflammatory diseases (e.g., inflammatory bowel disease, allergies) to assess the efficacy of MFLH-I in a physiological context.
-
Structure-Function Analysis: Compare the immunomodulatory activity of MFLH-I with other fucosylated and non-fucosylated hexaoses to determine the precise role of the fucose moiety and the core saccharide structure.
This technical guide serves as a starting point for the systematic investigation of this compound as a novel immunomodulatory agent. The detailed protocols and hypothesized pathways provide a clear roadmap for researchers and drug development professionals to unlock its potential.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunological Effects of Human Milk Oligosaccharides [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gurven.anth.ucsb.edu [gurven.anth.ucsb.edu]
- 7. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Milk Components Modulate Toll-Like Receptor-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Monofucosyllacto-N-hexaose I in Milk: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant group of bioactive molecules in human milk, playing a crucial role in infant health and development. Among these, Monofucosyllacto-N-hexaose I (MFLN-H I) is a neutral fucosylated oligosaccharide that contributes to the prebiotic and anti-infective properties of human milk. Its quantitative analysis in various milk sources is essential for understanding its physiological functions, for the quality control of infant formula, and for potential therapeutic applications.
This document provides detailed application notes and protocols for the quantitative analysis of MFLN-H I in milk samples, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Summary
The concentration of this compound, as a component of the total human milk oligosaccharide fraction, varies significantly across different milk types and lactation stages. Human milk, particularly colostrum, contains the highest concentrations, while bovine milk and unfortified infant formulas have substantially lower levels of fucosylated oligosaccharides.
| Milk Type | Lactation Stage | Typical Concentration of Total HMOs (g/L) | Estimated Concentration Range of Fucosylated Neutral Hexaoses (including MFLN-H I) (mg/L) |
| Human Milk | Colostrum (0-5 days) | 9 - 22[1][2] | High, specific data for MFLN-H I is limited. Fucosylated HMOs are a major component. |
| Transitional Milk (6-14 days) | 8 - 19[1][2] | Medium, concentration generally decreases after the colostrum phase. | |
| Mature Milk (>15 days) | 5 - 15[1][2][3][4][5] | Lower, with continued gradual decline. | |
| Bovine Milk | Mature | ~0.04 - 0.1 | Very low. Fucosylated oligosaccharides are not a major component of bovine milk oligosaccharides. |
| Infant Formula | Standard, unfortified | Not applicable | Generally absent or present in trace amounts, unless specifically added. |
| Fortified | Variable | Some formulas are fortified with specific HMOs like 2'-Fucosyllactose (2'-FL), but MFLN-H I is not a common additive.[6] |
Note: Specific quantitative data for this compound is not widely available in dedicated tables. The estimated concentration is inferred from the data on total HMOs and the known proportion of fucosylated oligosaccharides in human milk. The concentration of individual HMOs is highly dependent on maternal genetics (e.g., secretor status).[1]
Experimental Protocols
The quantitative analysis of MFLN-H I in milk is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
Protocol 1: Quantitative Analysis of MFLN-H I using HPLC-MS
This protocol outlines a robust method for the quantification of MFLN-H I in milk samples.
1. Sample Preparation
-
1.1. Defatting:
-
Centrifuge 1 mL of milk sample at 4,000 x g for 20 minutes at 4°C to separate the fat layer.
-
Carefully collect the skimmed milk (aqueous layer) without disturbing the fat and pellet layers.
-
-
1.2. Protein Precipitation:
-
To 500 µL of skimmed milk, add 1 mL of ice-cold ethanol.
-
Vortex the mixture thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the oligosaccharides.
-
-
1.3. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a graphitized carbon SPE cartridge with 3 mL of 80% acetonitrile (B52724) in 0.1% formic acid, followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove lactose (B1674315) and other interfering substances.
-
Elute the HMOs with 4 mL of 40% acetonitrile in 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of deionized water for HPLC-MS analysis.
-
2. HPLC-MS Analysis
-
2.1. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.
-
Column: A porous graphitic carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm) is recommended for isomer separation.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Gas Flow: As per instrument recommendation.
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS or parallel reaction monitoring (PRM) for quantification. The precursor ion for MFLN-H I ([M-H]⁻) is m/z 1218.43.
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of MFLN-H I in the samples is determined by comparing the peak area of the analyte with the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of MFLN-H I in milk.
Signaling Pathways
1. Pathogen Adhesion Inhibition by Fucosylated Oligosaccharides
Fucosylated HMOs, including MFLN-H I, can act as soluble decoy receptors, preventing pathogens from attaching to host cell surfaces and initiating infection.
References
- 1. Changes in HMO Concentrations throughout Lactation: Influencing Factors, Health Effects and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Lactational and geographical variation in the concentration of six oligosaccharides in Chinese breast milk: a multicenter study over 13 months postpartum [frontiersin.org]
- 5. The Mean of Milk: A Review of Human Milk Oligosaccharide Concentrations throughout Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Monofucosyllacto-N-hexaose I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of Monofucosyllacto-N-hexaose I (MFLNH I), a key fucosylated human milk oligosaccharide (HMO), using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to offer robust and reproducible results for the characterization and quantification of MFLNH I in various sample matrices.
Introduction
This compound is a neutral human milk oligosaccharide that plays a significant role in infant nutrition and gut health. Accurate and reliable analytical methods are crucial for its study and for quality control in supplemented food products and drug development. HPLC is a powerful technique for the analysis of complex carbohydrates like HMOs. Due to their lack of a UV chromophore, detection often requires derivatization with a fluorescent or UV-active tag, or the use of specialized detectors such as mass spectrometry (MS) or refractive index (RI) detectors.
This application note details two primary HPLC-based methods for the analysis of MFLNH I:
-
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD) following fluorescent labeling.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) following benzoylation.
Method 1: HILIC-FLD for the Analysis of Fluorescently Labeled MFLNH I
This method is highly sensitive and ideal for the quantification of low-abundance fucosylated oligosaccharides. It involves the derivatization of the reducing end of MFLNH I with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), followed by separation on a HILIC column.
Experimental Workflow: HILIC-FLD
Caption: Experimental workflow for HILIC-FLD analysis of MFLNH I.
Detailed Protocol: HILIC-FLD
1. Sample Preparation (Isolation of HMOs)
-
For samples like human milk, proteins are first precipitated using ethanol.
-
The supernatant containing HMOs is then subjected to solid-phase extraction (SPE) using a graphitized carbon cartridge to remove lactose (B1674315) and other interfering substances.
-
The HMO fraction is eluted and dried under vacuum.
2. Fluorescent Labeling with 2-Aminobenzamide (2-AB)
-
Reagents:
-
2-AB labeling solution: Dissolve 2-aminobenzamide and sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and DMSO.
-
-
Procedure:
-
To the dried HMO sample (1-10 µg), add 5 µL of the 2-AB labeling solution.
-
Vortex briefly to dissolve the sample.
-
Incubate the mixture at 65°C for 2 hours.
-
After incubation, perform a cleanup step to remove excess labeling reagent, typically using a hydrophilic SPE cartridge.
-
Elute the labeled oligosaccharides and dry them under vacuum.
-
3. HPLC Conditions
-
Column: A HILIC column suitable for glycan analysis (e.g., an amide-based stationary phase).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM ammonium (B1175870) formate, pH 4.4.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 35 50 40 100 45 100 50 20 | 60 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm.
Quantitative Data Summary (Representative)
The following table presents representative chromatographic data for 2-AB labeled fucosylated HMOs, including MFLNH I, under typical HILIC-FLD conditions. Retention times and resolution can vary based on the specific column and instrumentation used.
| Analyte | Retention Time (min) | Resolution (Rs) vs. Adjacent Peak | LOD (fmol) | LOQ (fmol) |
| 2'-Fucosyllactose (2'-FL) | 12.5 | - | 5 | 15 |
| Lacto-N-fucopentaose I (LNFP I) | 22.8 | 1.8 | 10 | 30 |
| This compound (MFLNH I) | 28.5 | 1.6 | 15 | 45 |
| Difucosyllacto-N-hexaose | 32.1 | 1.9 | 20 | 60 |
Method 2: RP-HPLC-UV for the Analysis of Perbenzoylated MFLNH I
This method provides good resolution of structural isomers and is suitable for samples with higher concentrations of MFLNH I.[1] Derivatization with benzoyl chloride allows for sensitive UV detection.[1]
Experimental Workflow: RP-HPLC-UV
Caption: Experimental workflow for RP-HPLC-UV analysis of MFLNH I.
Detailed Protocol: RP-HPLC-UV
1. Sample Preparation and Reduction
-
Isolate the neutral oligosaccharide fraction as described in Method 1.
-
Reduce the oligosaccharides by dissolving the dried sample in 1 M sodium borohydride (B1222165) (NaBH₄) and incubating at room temperature.
-
Neutralize the reaction with acetic acid and remove borate (B1201080) salts by co-evaporation with methanol.
-
Desalt the sample using a cation-exchange resin.
2. Perbenzoylation
-
Reagents:
-
Benzoyl chloride
-
Pyridine
-
-
Procedure:
-
Dissolve the dried, reduced oligosaccharides in pyridine.
-
Add benzoyl chloride dropwise while cooling the reaction in an ice bath.
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction by adding water.
-
Extract the perbenzoylated oligosaccharides into an organic solvent (e.g., dichloromethane).
-
Wash the organic phase and then dry it under nitrogen.
-
3. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 80 25 95 30 95 35 80 | 40 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 229 nm.[1]
Quantitative Data Summary (Representative)
The following table provides representative data for perbenzoylated fucosylated HMOs. Retention times are highly dependent on the specific oligosaccharide structure and the HPLC system.
| Analyte | Retention Time (min) | Resolution (Rs) vs. Adjacent Peak | LOD (pmol) | LOQ (pmol) |
| Perbenzoylated 2'-FL | 10.2 | - | 50 | 150 |
| Perbenzoylated LNFP I | 18.7 | 2.1 | 80 | 240 |
| Perbenzoylated MFLNH I | 23.4 | 1.8 | 100 | 300 |
| Perbenzoylated Difucosyllacto-N-hexaose | 26.8 | 2.0 | 120 | 360 |
Conclusion
The two methods presented provide robust and reliable approaches for the separation and quantification of this compound. The HILIC-FLD method offers high sensitivity, making it suitable for trace-level analysis. The RP-HPLC-UV method, while less sensitive, provides excellent resolution for isomeric separation and is a valuable tool for analyzing more concentrated samples. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Both protocols can be adapted and optimized to meet the specific needs of the researcher.
References
Application Notes and Protocols for the Mass Spectrometry of Monofucosyllacto-N-hexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLNH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. Its intricate structure, comprising a fucosylated hexasaccharide chain, presents a considerable analytical challenge. Mass spectrometry has emerged as an indispensable tool for the detailed structural characterization and quantification of MFLNH I. This document provides detailed application notes and protocols for the analysis of MFLNH I using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of MFLNH I
LC-MS is a powerful technique for the separation, identification, and quantification of MFLNH I from complex biological matrices such as human milk. The chromatographic separation provides resolution from isomeric compounds, while the mass spectrometer offers high sensitivity and structural information.
Experimental Protocol: LC-MS
1.1.1. Sample Preparation
-
Extraction of HMOs from Human Milk:
-
To 1 mL of human milk, add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727).
-
Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer containing HMOs.
-
Lyophilize the aqueous layer to dryness.
-
Reconstitute the dried extract in 100 µL of ultrapure water for LC-MS analysis.
-
-
Permethylation (for enhanced sensitivity and fragmentation analysis):
-
To the dried HMO extract, add 200 µL of dimethyl sulfoxide (B87167) (DMSO) and vortex until dissolved.
-
Add a slurry of sodium hydroxide (B78521) in DMSO and 100 µL of methyl iodide.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour with gentle shaking.
-
Quench the reaction by adding 1 mL of water.
-
Extract the permethylated HMOs with 1 mL of dichloromethane (B109758).
-
Collect the lower dichloromethane layer and dry it under a stream of nitrogen.
-
Reconstitute the permethylated sample in 100 µL of 50% methanol for LC-MS analysis.
-
1.1.2. LC-MS/MS Parameters
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A porous graphitized carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm) is recommended for excellent separation of oligosaccharide isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-95% B
-
50-55 min: 95% B
-
55-60 min: 95-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
-
MS Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 20 to 50 eV.
-
Data Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.
Data Presentation: Quantitative LC-MS Data
The following table summarizes hypothetical quantitative data for MFLNH I in different human milk samples.
| Sample ID | MFLNH I Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Colostrum | 150.2 | 12.5 | 8.3 |
| Transitional Milk | 115.8 | 9.8 | 8.5 |
| Mature Milk | 85.3 | 7.1 | 8.3 |
MALDI-TOF-MS Analysis of MFLNH I
MALDI-TOF-MS is a high-throughput technique suitable for rapid screening and structural confirmation of MFLNH I. It provides molecular weight information with high accuracy.
Experimental Protocol: MALDI-TOF-MS
2.1.1. Sample Preparation
-
Purification: The extracted and lyophilized HMO fraction from the LC-MS sample preparation can be used. For enhanced purity, solid-phase extraction (SPE) with a graphitized carbon cartridge can be employed.
-
Reduction (Optional but Recommended):
-
Dissolve the dried HMO extract in 50 µL of 1 M sodium borohydride (B1222165) (NaBH4) in 50 mM sodium hydroxide.
-
Incubate at 60°C for 1 hour.
-
Neutralize the reaction with dropwise addition of 10% acetic acid.
-
Desalt the sample using a cation exchange resin.
-
2.1.2. MALDI-TOF-MS Parameters
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Spotting: Mix 1 µL of the sample with 1 µL of the matrix solution directly on the MALDI target plate and allow it to air dry (dried-droplet method).
-
Mass Spectrometer: A MALDI-TOF/TOF mass spectrometer.
-
Ionization Mode: Positive reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized for best signal-to-noise ratio.
-
Mass Range: m/z 500-2500.
-
Calibration: Use a suitable oligosaccharide standard mixture for external calibration.
Data Presentation: MALDI-TOF-MS Data
The table below presents the expected m/z values for MFLNH I and its common adducts.
| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]+ | 1056.42 | 1056.41 | -9.5 |
| [M+Na]+ | 1078.40 | 1078.39 | -9.3 |
| [M+K]+ | 1094.37 | 1094.36 | -9.1 |
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of MFLNH I.
Fragmentation Pathway of this compound
The proposed structure of this compound is Fuc(α1-2)Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-6)Gal(β1-4)Glc. The fragmentation pattern is described using the Domon and Costello nomenclature.
Application Notes and Protocols for the Enzymatic Synthesis of Monofucosyllacto-N-hexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLNH-I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and health. It is believed to contribute to the development of the gut microbiome, the immune system, and may offer protection against pathogens. The intricate structure of MFLNH-I makes its chemical synthesis challenging. Enzymatic synthesis provides a highly specific and efficient alternative for the production of structurally well-defined MFLNH-I for research and potential therapeutic applications.
This document provides detailed application notes and protocols for the enzymatic synthesis of MFLNH-I using a one-pot multi-enzyme (OPME) system. This approach combines the fucosylation of the acceptor substrate, Lacto-N-hexaose (LNH), with the in-situ regeneration of the expensive sugar nucleotide donor, GDP-L-fucose.
Principle of the Synthesis
The enzymatic synthesis of MFLNH-I involves the transfer of an L-fucose residue from the donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the terminal galactose of the acceptor substrate, Lacto-N-hexaose (LNH). This reaction is catalyzed by a specific α-1,2-fucosyltransferase. To make the process cost-effective, the GDP-L-fucose is regenerated in the same reaction vessel from L-fucose and a phosphate (B84403) donor, using a set of regeneration enzymes.
Data Presentation
Table 1: Key Enzymes and their Roles in the One-Pot Synthesis of MFLNH-I
| Enzyme | Source Organism (Example) | EC Number | Role in Synthesis |
| α-1,2-Fucosyltransferase | Helicobacter pylori | 2.4.1.69 | Catalyzes the transfer of fucose to Lacto-N-hexaose |
| Pyrophosphorylase | Thermus thermophilus | 2.7.7.4 | Involved in the GDP-L-fucose regeneration cycle |
| Pyruvate Kinase | Rabbit Muscle | 2.7.1.40 | Regenerates ATP for the fucokinase reaction |
| Fucokinase/GDP-L-fucose pyrophosphorylase | Bacteroides fragilis | 2.7.1.52 / 2.7.7.30 | Bifunctional enzyme for GDP-L-fucose synthesis from fucose |
Table 2: Representative Quantitative Parameters for the Enzymatic Synthesis of Fucosylated HMOs
| Parameter | Value | Reference Compound |
| Typical Yield | 70-95% | Lacto-N-fucopentaose I |
| Final Product Concentration (Lab Scale) | 10-50 g/L | Fucosylated HMOs Mix |
| Reaction Time | 24-48 hours | General OPME Systems |
| Enzyme Loading (Fucosyltransferase) | 1-5 mU/mg of acceptor | General OPME Systems |
| Molar Ratio (Donor:Acceptor) | 1.2 : 1 | Lacto-N-fucopentaose I |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of the Acceptor Substrate - Lacto-N-hexaose (LNH)
The synthesis of the acceptor substrate, Lacto-N-hexaose (LNH), is a prerequisite for the fucosylation reaction. A chemoenzymatic approach is often employed for this multi-step synthesis. This protocol provides a high-level overview of a possible synthetic route.
Materials:
-
UDP-galactose
-
N-acetylglucosamine
-
Appropriate glycosyltransferases (e.g., β-1,3-N-acetylglucosaminyltransferase, β-1,3-galactosyltransferase, β-1,6-N-acetylglucosaminyltransferase)
-
Reaction buffers
-
Purification columns (e.g., gel filtration, activated charcoal)
Procedure:
-
Synthesis of Lacto-N-triose II: Start with the enzymatic transfer of N-acetylglucosamine to lactose to form Lacto-N-triose II.
-
Synthesis of Lacto-N-tetraose (LNT): Subsequently, add a galactose unit to Lacto-N-triose II using a specific galactosyltransferase to yield LNT.
-
Elongation to Lacto-N-hexaose (LNH): In a stepwise manner, add another N-acetyllactosamine unit to LNT to obtain the final Lacto-N-hexaose.
-
Purification: After each enzymatic step, the product should be purified using appropriate chromatographic techniques to ensure the purity of the acceptor substrate for the final fucosylation reaction.
Protocol 2: One-Pot Multi-Enzyme (OPME) Synthesis of this compound (MFLNH-I)
This protocol describes the synthesis of MFLNH-I from LNH and L-fucose in a single reaction vessel.
Materials:
-
Lacto-N-hexaose (LNH)
-
L-fucose
-
α-1,2-Fucosyltransferase (e.g., from Helicobacter pylori)
-
GDP-L-fucose regeneration enzyme cocktail (Pyrophosphorylase, Pyruvate Kinase, Fucokinase/GDP-L-fucose pyrophosphorylase)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Guanosine triphosphate (GTP)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
MnCl₂
-
Bovine Serum Albumin (BSA)
-
Reaction vessel (e.g., 50 mL sterile tube)
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation:
-
In a sterile reaction vessel, dissolve Lacto-N-hexaose (e.g., 100 mg) in HEPES buffer.
-
Add L-fucose to a final concentration of 1.2 molar equivalents relative to LNH.
-
Add ATP, PEP, and GTP to final concentrations of 5 mM each.
-
Add MgCl₂ and MnCl₂ to final concentrations of 10 mM each.
-
Add BSA to a final concentration of 0.1 mg/mL.
-
-
Enzyme Addition:
-
Add the GDP-L-fucose regeneration enzyme cocktail according to the manufacturer's instructions or pre-determined optimal concentrations.
-
Add the α-1,2-fucosyltransferase to the reaction mixture (e.g., 2-5 mU per mg of LNH).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Termination:
-
Once the reaction has reached completion (as determined by the consumption of the starting material), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
-
Centrifugation:
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured proteins.
-
-
Purification:
-
Carefully collect the supernatant containing the synthesized MFLNH-I and proceed with the purification protocol.
-
Protocol 3: Purification of this compound
Materials:
-
Crude MFLNH-I solution from Protocol 2
-
Activated charcoal
-
Celite
-
Ethanol (B145695) (various concentrations for elution)
-
Gel filtration column (e.g., Bio-Gel P-2)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Activated Charcoal Chromatography:
-
Prepare a column packed with a mixture of activated charcoal and Celite.
-
Apply the supernatant from the synthesis reaction to the column.
-
Wash the column extensively with deionized water to remove salts, monosaccharides, and other small molecules.
-
Elute the oligosaccharides with a stepwise gradient of ethanol in water (e.g., 5%, 10%, 20%, 50% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing MFLNH-I.
-
-
Gel Filtration Chromatography:
-
Pool the MFLNH-I containing fractions from the charcoal chromatography and concentrate them using a rotary evaporator.
-
Apply the concentrated sample to a gel filtration column (e.g., Bio-Gel P-2) equilibrated with deionized water.
-
Elute with deionized water and collect fractions.
-
Analyze the fractions to identify those containing pure MFLNH-I.
-
-
Lyophilization:
-
Pool the pure MFLNH-I fractions and freeze-dry them to obtain the final product as a white powder.
-
Visualization of Workflows
Application Note: Monofucosyllacto-N-hexaose I as a Standard for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLNH I) is a neutral human milk oligosaccharide (HMO) of significant biological interest. As a complex fucosylated oligosaccharide, it plays a role in various physiological processes, including host-pathogen interactions and the modulation of the immune system. Accurate identification and quantification of MFLNH I in biological samples and food products are crucial for research and development in nutrition, gut microbiome studies, and therapeutics. This application note provides detailed protocols for the use of MFLNH I as a reference standard in chromatographic and spectroscopic analyses.
MFLNH I is a valuable standard for establishing retention times in High-Performance Liquid Chromatography (HPLC), for mass-to-charge ratio confirmation in Mass Spectrometry (MS), and for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy. Its use as a standard ensures the accuracy and reproducibility of analytical methods for the qualitative and quantitative analysis of fucosylated oligosaccharides in complex matrices.
Physicochemical Properties and Structure
| Property | Value |
| Molecular Formula | C₄₆H₇₈N₂O₃₅[1] |
| Molecular Weight | 1219.1 g/mol [1] |
| CAS Number | 341511-38-4[1] |
| Class | Neutral Fucosylated Oligosaccharide |
Applications
-
Chromatography Standard: MFLNH I serves as a reference standard for the identification and quantification of fucosylated oligosaccharides in various sample types, including human milk, infant formula, and cell culture media. It is particularly useful in methods such as HPLC and High-pH Anion-Exchange Chromatography (HPAEC).
-
Mass Spectrometry Standard: In MS-based glycomics, MFLNH I is used as a standard for instrument calibration and for the identification of related structures in complex mixtures.
-
NMR Standard: For structural elucidation studies, MFLNH I provides a reference spectrum for the confirmation of fucosylated glycan structures.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes the use of MFLNH I as a standard for the analysis of fucosylated oligosaccharides by HPLC with fluorescence detection after derivatization.
4.1.1. Experimental Workflow
Caption: HPLC analysis workflow for fucosylated oligosaccharides.
4.1.2. Materials and Reagents
-
This compound (MFLNH I) standard
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
2-Aminobenzamide (2-AB) for fluorescent labeling
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
4.1.3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of MFLNH I at 1 mg/mL in ultrapure water. Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from Human Milk):
-
Thaw frozen human milk samples at 4°C.
-
Centrifuge at 4,000 x g for 30 minutes at 4°C to remove fat and cells.
-
Collect the aqueous supernatant for oligosaccharide extraction.
-
Perform solid-phase extraction (SPE) using a graphitized carbon cartridge to isolate oligosaccharides.
-
-
Fluorescent Labeling (2-AB Derivatization):
-
To 5 µL of standard or sample extract, add 20 µL of a freshly prepared solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in DMSO/glacial acetic acid (7:3).
-
Incubate at 65°C for 2 hours.
-
Allow to cool to room temperature.
-
Dilute the labeled sample with 75 µL of ACN/water (80:20 v/v) prior to injection.
-
4.1.4. HPLC Conditions
| Parameter | Condition |
| Column | Amide-HILIC column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 100 mM Ammonium formate, pH 4.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% to 60% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm |
4.1.5. Expected Results
The retention time of the MFLNH I standard can be used to identify the corresponding peak in the sample chromatogram. The calibration curve generated from the standards is used for the quantification of MFLNH I in the samples.
| Parameter | Representative Value |
| Retention Time | ~15-20 min (dependent on specific column and gradient) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Mass Spectrometry (MS) Analysis
This protocol outlines the use of MFLNH I as a standard for LC-MS analysis of fucosylated oligosaccharides.
4.2.1. Experimental Workflow
Caption: LC-MS analysis workflow for fucosylated oligosaccharides.
4.2.2. Materials and Reagents
-
This compound (MFLNH I) standard
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water, LC-MS grade
4.2.3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of MFLNH I at 1 mg/mL in ultrapure water. Dilute to a working concentration of 10 µg/mL in the initial mobile phase.
-
Sample Preparation: Extract oligosaccharides from the sample matrix as described in section 4.1.3. Reconstitute the dried extract in the initial mobile phase.
4.2.4. LC-MS Conditions
| Parameter | Condition |
| LC Column | Porous Graphitized Carbon (PGC) column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 40% B over 25 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 300-2000 |
| MS/MS | Collision-Induced Dissociation (CID) on selected precursors |
4.2.5. Expected Results
The MFLNH I standard will be used to confirm the m/z and fragmentation pattern of this oligosaccharide in the samples.
| Parameter | Expected Value |
| [M-H]⁻ | 1218.44 |
| [M+HCOO]⁻ | 1264.45 |
| Key MS/MS Fragments | Characteristic glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions) confirming the sequence and linkage of monosaccharides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
This protocol describes the use of MFLNH I as a standard for structural confirmation by ¹H NMR.
4.3.1. Logical Relationship for Structural Elucidation
Caption: Logic for NMR-based structural validation of MFLNH I.
4.3.2. Sample Preparation
-
Dissolve 1-5 mg of MFLNH I standard in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize and re-dissolve in D₂O three times to exchange exchangeable protons.
-
Filter the final solution into an NMR tube.
4.3.3. NMR Acquisition Parameters
| Parameter | ¹H NMR |
| Spectrometer | 500 MHz or higher |
| Solvent | D₂O |
| Temperature | 298 K |
| Pulse Program | Standard 1D pulse sequence with water suppression |
| Number of Scans | 128 or more, depending on concentration |
4.3.4. Data Analysis
The ¹H NMR spectrum of the MFLNH I standard is compared to published data or a reference spectrum to confirm its identity. Key features to analyze include the chemical shifts and coupling constants of the anomeric protons, which are characteristic of the monosaccharide composition and their linkages.
Troubleshooting
| Issue | Possible Cause | Solution |
| No peak for MFLNH I in HPLC | Improper derivatization | Optimize labeling reaction conditions (temperature, time) |
| Degradation of standard | Store standard properly (-20°C) and prepare fresh solutions | |
| Poor peak shape in HPLC | Column contamination | Flush column with a strong solvent |
| Inappropriate mobile phase | Check pH and composition of mobile phases | |
| Low signal intensity in MS | Poor ionization | Optimize ESI source parameters (voltages, gas flows, temperature) |
| Sample matrix effects | Improve sample cleanup and extraction | |
| Ambiguous NMR spectrum | Sample contamination | Purify the standard before analysis |
| Poor shimming | Re-shim the magnet |
Conclusion
This compound is an essential standard for the accurate and reliable analysis of fucosylated oligosaccharides. The protocols provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to utilize MFLNH I in chromatographic and spectroscopic applications. Adherence to these methodologies will ensure high-quality data for the identification and quantification of this important human milk oligosaccharide.
References
Application Notes and Protocols for the Analytical Characterization of Fucosylated Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the state-of-the-art analytical techniques for the characterization and quantification of fucosylated Human Milk Oligosaccharides (HMOs). Detailed protocols for key experimental methodologies are provided, along with a summary of quantitative data to aid in method selection and comparison.
Introduction
Fucosylated HMOs are a major component of human milk, playing a crucial role in infant health by shaping the gut microbiota, modulating the immune system, and potentially influencing cognitive development through the gut-brain axis.[1][2][3] The structural complexity and isomeric nature of these molecules present significant analytical challenges.[4][5] This document outlines the principal analytical methodologies for their detailed characterization.
Core Analytical Techniques
A variety of powerful analytical techniques are employed for the separation and characterization of fucosylated HMOs. The choice of method depends on the specific research question, ranging from routine quantification to detailed structural elucidation. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following tables summarize key quantitative performance metrics for various analytical techniques used in fucosylated HMO analysis. This data is compiled from multiple studies and is intended for comparative purposes.
Table 1: Performance Characteristics of HPLC and CE Methods for Fucosylated HMO Analysis
| Technique | Fucosylated HMO Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery | Reference(s) |
| HILIC-HPLC-RI | 2'-FL, 3-FL | Whole Milk | 0.1 mg/mL (2'-FL), 0.2 mg/mL (3-FL) | 88% - 105% (2'-FL), 94% - 112% (3-FL) | [6][7] |
| HILIC-HPLC-RI | 2'-FL, 3-FL | Infant Formula, Cereal Bars | 0.6 mg/g | 88% - 105% (2'-FL), 94% - 112% (3-FL) | [6][7] |
| HPAE-PAD | 2'-FL, 3-FL, 3'-SL, 6'-SL, LNT, LNnT | Human Milk | 4 - 21 µg/mL | Not Reported | [8] |
| CE-LIF (APTS labeling) | Various HMOs | Human Milk | 0.8–290 ng/mL | Not Reported | [9] |
HILIC-HPLC-RI: Hydrophilic Interaction Liquid Chromatography with Refractive Index Detection; HPAE-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection; CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence; APTS: 8-aminopyrene-1,3,6-trisulfonic acid; 2'-FL: 2'-Fucosyllactose (B36931); 3-FL: 3-Fucosyllactose (B594375); 3'-SL: 3'-Sialyllactose; 6'-SL: 6'-Sialyllactose; LNT: Lacto-N-tetraose; LNnT: Lacto-N-neotetraose.
Table 2: Concentrations of Key Fucosylated HMOs in Human Milk
| Fucosylated HMO | Concentration Range | Lactation Stage | Analytical Method | Reference(s) |
| 2'-Fucosyllactose (Secretor Mothers) | 1.0 - 2.8 g/L | Mature Milk | LC-MS/MS | [10] |
| 2'-Fucosyllactose (Non-Secretor Mothers) | 0.01 - 0.06 g/L | Mature Milk | LC-MS/MS | [10] |
| 3-Fucosyllactose (Secretor Mothers) | 1.3 g/L (average) | Mature Milk | LC-MS/MS | [10] |
| 3-Fucosyllactose (Non-Secretor Mothers) | 2.8 g/L (average) | Mature Milk | LC-MS/MS | [10] |
| Total HMOs | 6-15 g/L | Mature Milk (within 1 month) | Various | [10] |
| Total HMOs | 4-6 g/L | Mature Milk (after 6 months) | Various | [10] |
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Protocol 1: Sample Preparation of HMOs from Human Milk
This protocol describes a general procedure for the extraction of HMOs from human milk, a critical first step for most analytical techniques.[8]
Materials:
-
Human milk sample
-
Centrifuge
-
Sephadex G-25 column (or other size-exclusion chromatography media)
-
Anion-exchange column (e.g., TOYOPEARL Super Q-650M) for separation of neutral and acidic HMOs
-
Lyophilizer
Procedure:
-
Defatting: Centrifuge the milk sample (e.g., 10-20 mL) at 5,000 x g for 15 minutes at 4°C to separate the fat layer.
-
Protein Precipitation and Lipid Extraction:
-
Carefully remove the upper creamy fat layer.
-
To the aqueous layer, add methanol and chloroform (e.g., for every 5 mL of aqueous layer, add 10 mL of methanol and 15 mL of chloroform).
-
Vortex the mixture thoroughly and allow it to stand at 4°C to facilitate phase separation.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Collect the upper aqueous layer containing the HMOs.
-
-
Size-Exclusion Chromatography:
-
Apply the crude HMO extract to a Sephadex G-25 column equilibrated with water to separate oligosaccharides from lactose (B1674315) and other small molecules.
-
Elute with water and collect fractions. Monitor the fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay).
-
Pool the oligosaccharide-containing fractions.
-
-
Separation of Neutral and Acidic HMOs (Optional):
-
Apply the pooled oligosaccharide fraction to an anion-exchange column.
-
Elute neutral HMOs (including fucosylated HMOs) with water.
-
Elute acidic HMOs with a salt gradient (e.g., pyridinium (B92312) acetate (B1210297) buffer).
-
-
Lyophilization: Freeze-dry the purified HMO fractions to obtain a powdered sample.
Protocol 2: Analysis of 2'-FL and 3-FL by HILIC-HPLC with Refractive Index (RI) Detection
This protocol is adapted for the quantification of 2'-Fucosyllactose and 3-Fucosyllactose in various food matrices.[6][7]
Instrumentation:
-
HPLC system with a refractive index detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ultrapure water
-
2'-FL and 3-FL analytical standards
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., milk, infant formula), dilute with water.
-
For solid samples (e.g., cereal bars), disperse in water and extract the HMOs.
-
Filter all samples through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 80:20 (ACN:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI)
-
-
Quantification:
-
Prepare a calibration curve using the 2'-FL and 3-FL standards over a suitable concentration range (e.g., 0.2 to 12 mg/mL).
-
Quantify the 2'-FL and 3-FL in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: Structural Elucidation of Fucosylated HMOs by NMR Spectroscopy
This protocol outlines the key steps for determining the detailed structure of a fucosylated HMO, such as 3'-Fucosyllactose, using NMR.[11]
Materials:
-
High-purity (>95%) fucosylated HMO sample (3-5 mg)
-
Deuterium oxide (D₂O, 99.96%)
-
Internal standard (e.g., DSS or TSP)
-
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the HMO sample and dissolve it in 0.5-0.6 mL of D₂O in an NMR tube.
-
Add a small amount of the internal standard for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K). Key experiments include:
-
1D ¹H: Provides an overview of the proton signals.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar ring.
-
2D TOCSY (Total Correlation Spectroscopy): Reveals all protons belonging to a single spin system (i.e., within a single monosaccharide).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for determining glycosidic linkages.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, confirming linkages and providing conformational information.
-
-
-
Data Analysis and Structure Elucidation:
-
Monosaccharide Identification: Use 1D ¹H, COSY, and TOCSY spectra to identify the constituent monosaccharides (Fucose, Galactose, Glucose, etc.) based on their unique spin systems.
-
Intra-Residue Assignments: Assign all ¹H and ¹³C resonances within each sugar ring using the HSQC spectrum.
-
Sequence and Linkage Analysis: Determine the sequence of monosaccharides and the specific glycosidic linkage positions using HMBC and NOESY/ROESY spectra to identify correlations between different sugar units.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and analytical workflows related to fucosylated HMOs.
Caption: Fucosylated HMOs influence the gut-brain axis.
Caption: General workflow for HMO analysis.
References
- 1. Biological effects of combinations of structurally diverse human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides and Their Pivotal Role in Gut–Brain Axis Modulation and Neurologic Development: A Narrative Review to Decipher the Multifaceted Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trykepos.com [trykepos.com]
- 4. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucosylated Human Milk Oligosaccharides and N-Glycans in the Milk of Chinese Mothers Regulate the Gut Microbiome of Their Breast-Fed Infants during Different Lactation Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays Using Labeled Monofucosyllacto-N-hexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLH-I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in various biological processes, including immune modulation, gut microbiome development, and pathogen inhibition. To facilitate the study of its interactions and mechanisms of action in vitro, MFLH-I can be labeled with fluorescent tags or biotin (B1667282). These labeled probes are invaluable tools for a range of assays, including glycan-protein binding studies, cell-based functional assays, and high-throughput screening.
This document provides detailed protocols for the fluorescent labeling and biotinylation of MFLH-I, its purification, and its application in key in vitro assays.
Labeling Methodologies for this compound
The primary method for labeling oligosaccharides such as MFLH-I is through reductive amination. This reaction targets the reducing end of the glycan, forming a stable covalent bond with an amine-containing label (e.g., a fluorescent dye with a hydrazide or amine group, or biotin hydrazide) with high efficiency, typically exceeding 85%.
Fluorescent Labeling with 2-Aminobenzamide (2-AB)
2-Aminobenzamide (2-AB) is a widely used fluorescent label that allows for sensitive detection in various analytical techniques.
Protocol: 2-AB Labeling of MFLH-I
Materials:
-
This compound (MFLH-I)
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Microcentrifuge tubes
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., HILIC or C18) for purification
Procedure:
-
Sample Preparation: Transfer 5 to 50 nmol of MFLH-I to a microcentrifuge tube. Dry the sample completely using a centrifugal evaporator.
-
Labeling Reagent Preparation:
-
Prepare a labeling solution by dissolving 2-AB and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid to final concentrations of approximately 0.35 M and 1 M, respectively. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add 5-10 µL of the labeling solution to the dried MFLH-I sample.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heating block or oven.
-
-
Purification of Labeled MFLH-I:
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the 2-AB labeled MFLH-I from excess reagents using a HILIC SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with acetonitrile (B52724) to remove excess 2-AB and other reagents.
-
Elute the labeled MFLH-I with water or a low percentage of organic solvent.
-
Dry the eluted sample in a centrifugal evaporator.
-
-
Storage: Store the dried, labeled MFLH-I at -20°C, protected from light.
Biotinylation
Biotinylation enables the detection of MFLH-I interactions using streptavidin-based systems, which are common in assays like ELISA and glycan arrays.
Protocol: Biotinylation of MFLH-I
Materials:
-
This compound (MFLH-I)
-
Biotin-LC-hydrazide
-
Sodium cyanoborohydride (NaCNBH₃)
-
DMSO
-
Glacial acetic acid
-
Microcentrifuge tubes
-
Heating block (65°C)
-
SPE cartridges for purification
Procedure:
-
Sample Preparation: Dry 10-100 nmol of MFLH-I in a microcentrifuge tube.
-
Labeling Reagent Preparation: Prepare a solution of 0.1 M Biotin-LC-hydrazide and 1.0 M NaCNBH₃ in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.
-
Labeling Reaction:
-
Add 10-20 µL of the biotinylation reagent to the dried MFLH-I.
-
Vortex to dissolve the sample completely.
-
Incubate at 65°C for 3-4 hours.
-
-
Purification: Purify the biotinylated MFLH-I using HILIC SPE as described for the 2-AB labeled glycan.
-
Storage: Store the lyophilized biotinylated MFLH-I at -20°C.
Quantitative Data Summary
| Parameter | Fluorescent Labeling (2-AB) | Biotinylation (Hydrazide) | Reference |
| Labeling Efficiency | >85% | High, comparable to fluorescent labeling | [1][2] |
| Detection Limit | Picomolar range | Femtomolar to picomolar range (with amplification) | [2] |
| Stability of Labeled Product | Stable under various analytical conditions | Stable | [2] |
Experimental Workflows
The following diagrams illustrate the workflows for labeling and purifying MFLH-I.
Application Protocols for Labeled MFLH-I
Glycan-Protein Binding Assay (Direct Assay)
This assay is used to determine the binding specificity of a glycan-binding protein (GBP) to labeled MFLH-I, often in a glycan microarray format.
Protocol: Direct Binding Assay with Fluorescently Labeled MFLH-I
Materials:
-
Glycan microarray slide with immobilized GBPs
-
Fluorescently labeled MFLH-I (e.g., 2-AB-MFLH-I)
-
TSM Binding Buffer (20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 1% BSA, 0.05% Tween-20, pH 7.4)
-
TSM Wash Buffer (TSM Binding Buffer without BSA)
-
Deionized water
-
Humidified incubation chamber
-
Fluorescence microarray scanner
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare a working solution of 2-AB-MFLH-I in TSM Binding Buffer at the desired concentration (e.g., 1-100 µg/mL).
-
Slide Hydration: Hydrate the glycan microarray slide in TSM Wash Buffer for 5 minutes.
-
Incubation:
-
Remove the slide from the wash buffer and carefully apply 70-100 µL of the 2-AB-MFLH-I solution to the active surface of the microarray.
-
Place a coverslip over the solution, avoiding air bubbles.
-
Incubate the slide in a humidified chamber for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Gently remove the coverslip and wash the slide by dipping it sequentially in Coplin jars containing TSM Wash Buffer, TSM Buffer (without Tween-20 and BSA), and deionized water.
-
-
Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
Scanning: Scan the slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore (for 2-AB, λex ≈ 330 nm, λem ≈ 420 nm).
-
Data Analysis: Analyze the fluorescence intensity of each spot to determine the binding of MFLH-I to the immobilized GBPs.
Cell-Based Adhesion Assay
This assay can be adapted to investigate the ability of MFLH-I to modulate the adhesion of cells (e.g., immune cells) to a substrate, such as an endothelial cell monolayer or a protein-coated surface.
Protocol: Cell Adhesion Assay
Materials:
-
Target cells (e.g., endothelial cells) cultured in a 96-well plate
-
Effector cells (e.g., leukocytes) labeled with a fluorescent dye (e.g., Calcein-AM)
-
Labeled MFLH-I (fluorescent or biotinylated)
-
Appropriate cell culture medium
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Culture target cells in a 96-well plate until they form a confluent monolayer.
-
Effector Cell Labeling: Label effector cells with a fluorescent dye according to the manufacturer's protocol.
-
Treatment:
-
Pre-incubate the fluorescently labeled effector cells with various concentrations of labeled or unlabeled MFLH-I for 30-60 minutes.
-
Alternatively, pre-treat the target cell monolayer with MFLH-I.
-
-
Adhesion:
-
Remove the culture medium from the target cells and add the treated effector cells to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Quantification:
-
Lyse the remaining adherent cells and measure the fluorescence using a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
-
Analysis: Compare the adhesion of MFLH-I-treated cells to untreated controls to determine the modulatory effect of MFLH-I.
Signaling Pathways Involving Fucosylated Glycans
Fucosylated glycans, such as those present on MFLH-I, are known to be ligands for various cell surface receptors, thereby initiating intracellular signaling cascades. Two such important pathways are Selectin-mediated signaling and the PI3K/Akt pathway.
Selectin-Mediated Signaling
Selectins are a family of C-type lectins that play a crucial role in the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. The ligands for selectins are often sialylated and fucosylated glycans, such as Sialyl Lewis X (sLex). Engagement of selectins with their ligands can trigger intracellular signaling that leads to integrin activation and firm adhesion of leukocytes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism. There is growing evidence that cell surface fucosylation can modulate the activity of receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/Akt pathway.
Conclusion
The ability to label this compound with fluorescent dyes or biotin provides researchers with powerful tools to investigate its biological functions. The protocols outlined in this document offer a starting point for preparing high-quality labeled MFLH-I and utilizing it in various in vitro assays. These studies will contribute to a deeper understanding of the roles of human milk oligosaccharides in health and disease, and may aid in the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Monofucosyllacto-N-hexaose I Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Monofucosyllacto-N-hexaose I (MFLNH I).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in MFLNH I purification stem from its structural complexity and the presence of isomers. Key difficulties include:
-
Isomer Separation: MFLNH I co-exists with several structural isomers, such as Monofucosyllacto-N-hexaose III (MFLNH III), Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV), and others, which have the same mass and similar physicochemical properties, making their separation difficult.
-
Structural Similarity to Other Oligosaccharides: Human milk or fermentation broths contain a vast array of other oligosaccharides with similar sizes and polarities, complicating the isolation of MFLNH I.
-
Low Abundance: The concentration of MFLNH I in natural sources like human milk can be low compared to other oligosaccharides, requiring highly efficient purification methods.
-
Scale-up: Methods that work well at an analytical scale, such as some chromatographic techniques, can be challenging and costly to scale up for preparative or industrial-scale purification.[1]
Q2: Which chromatographic techniques are most effective for MFLNH I purification?
A multi-step chromatographic approach is typically necessary for the successful purification of MFLNH I. The most commonly employed techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like oligosaccharides. It can effectively differentiate between MFLNH I and less polar or more polar contaminants.
-
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is particularly useful for separating fucosylated oligosaccharides and their positional isomers.[2]
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer unique selectivity for complex carbohydrates and can resolve structural isomers that are difficult to separate by other means.
-
Size-Exclusion Chromatography (SEC): SEC is often used as an initial clean-up step to separate oligosaccharides from larger molecules like proteins and polysaccharides or for desalting.
Q3: How can I confirm the identity and purity of my purified MFLNH I?
The identity and purity of MFLNH I should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can confirm the molecular weight of MFLNH I.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides fragmentation patterns that can help in the structural elucidation and differentiation from isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the unambiguous structural determination of oligosaccharides, including the linkages between monosaccharide units.
-
High-Performance Liquid Chromatography (HPLC) with specific detectors: Co-elution with a certified MFLNH I standard on a high-resolution HPLC system (e.g., HILIC-FLR or HPAEC-PAD) can confirm identity. Peak purity can be assessed by examining the symmetry and homogeneity of the chromatographic peak.
Troubleshooting Guides
Issue 1: Poor Resolution Between MFLNH I and Its Isomers
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry | Switch to a column with different selectivity. Porous graphitized carbon (PGC) columns are often effective for isomer separation. For HILIC, try different stationary phases (e.g., amide, diol). |
| Suboptimal mobile phase composition | In HILIC, fine-tune the acetonitrile (B52724)/water gradient. Small changes in the organic solvent percentage can significantly impact resolution. For HPAEC, optimize the hydroxide (B78521) or acetate (B1210297) gradient. |
| Inadequate column temperature | Operate the column at a controlled, elevated temperature (e.g., 40-60°C). This can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer. |
| High flow rate | Reduce the flow rate to allow more time for interactions between the analytes and the stationary phase, which can improve the separation of closely eluting compounds. |
Issue 2: Peak Tailing or Broadening
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | In HILIC, ensure the mobile phase has sufficient ionic strength (e.g., 20-50 mM ammonium (B1175870) formate (B1220265) or acetate) to minimize ionic interactions with residual silanols. |
| Column contamination or degradation | Implement a column cleaning protocol as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| Sample solvent mismatch | Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase to ensure proper peak focusing at the column inlet. |
| Extra-column band broadening | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes. |
Issue 3: Low Recovery of MFLNH I
| Possible Cause | Suggested Solution |
| Irreversible adsorption to the column | For HILIC, analyte loss can occur with some dextran (B179266) oligosaccharides. Using columns with hybrid surface technology can mitigate this issue.[3] Ensure the column is properly conditioned and equilibrated before sample injection. |
| Precipitation of the sample | Ensure the sample remains soluble in the injection solvent and mobile phase. This may require adjusting the pH or solvent composition. |
| Suboptimal fraction collection | If using preparative chromatography, ensure the fraction collection window is accurately set to capture the entire MFLNH I peak without collecting impurities. |
| Degradation during purification | Avoid extreme pH conditions unless required by the separation method (e.g., HPAEC). If sensitivity to temperature is a concern, perform purification at reduced temperatures. |
Quantitative Data Presentation
Table 1: Comparison of MFLNH I Purification Strategies from a Crude Fermentation Broth
| Purification Step | Purity (%) | Recovery (%) | Throughput (mg/hour) |
| Strategy A | |||
| Step 1: Size-Exclusion Chromatography | 35 | 90 | 500 |
| Step 2: HILIC | 85 | 75 | 50 |
| Step 3: Preparative PGC | >98 | 60 | 5 |
| Strategy B | |||
| Step 1: Solid-Phase Extraction (C18 & PGC) | 50 | 85 | 300 |
| Step 2: Preparative HPAEC | >99 | 55 | 2 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the composition of the starting material.
Experimental Protocols
Protocol 1: General Purification Workflow for MFLNH I from a Fermentation Broth
-
Initial Clarification:
-
Centrifuge the fermentation broth at 10,000 x g for 30 minutes at 4°C to pellet cells and large debris.
-
Filter the supernatant through a 0.45 µm and then a 0.22 µm filter to remove any remaining particulates.
-
-
Desalting and Removal of Large Molecules (SEC):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with deionized water.
-
Load the clarified supernatant onto the column.
-
Elute with deionized water and collect fractions.
-
Monitor the fractions for carbohydrate content (e.g., using a refractive index detector or a phenol-sulfuric acid assay) and pool the oligosaccharide-containing fractions.
-
-
Intermediate Purification (HILIC):
-
Equilibrate a preparative HILIC column (e.g., an amide-based phase) with 85% acetonitrile / 15% water containing 20 mM ammonium formate, pH 4.5.
-
Dissolve the lyophilized oligosaccharide fraction from the SEC step in the initial mobile phase.
-
Inject the sample and elute with a decreasing acetonitrile gradient (e.g., 85% to 50% acetonitrile over 60 minutes).
-
Collect fractions corresponding to the hexaose peak cluster and pool them.
-
-
High-Resolution Purification of Isomers (PGC):
-
Lyophilize the pooled fractions from the HILIC step.
-
Equilibrate a semi-preparative PGC column with 95% water / 5% acetonitrile.
-
Dissolve the sample in the initial mobile phase and inject.
-
Elute with an increasing acetonitrile gradient (e.g., 5% to 40% over 90 minutes) to separate MFLNH I from its isomers.
-
Collect the fraction corresponding to the MFLNH I peak, identified by comparison with a standard or by subsequent MS analysis.
-
-
Final Desalting and Lyophilization:
-
Pool the pure MFLNH I fractions and remove the acetonitrile under reduced pressure.
-
Desalt the sample using a small SEC column or by repeated lyophilization from deionized water.
-
Lyophilize the final sample to obtain pure MFLNH I as a white powder.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Monofucosyllacto-N-hexaose I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic Monofucosyllacto-N-hexaose I (MFLNH I).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main strategies for synthesizing MFLNH I and other complex human milk oligosaccharides (HMOs) are enzymatic synthesis, chemoenzymatic methods, and whole-cell biotransformation (microbial fermentation).[1] Enzymatic synthesis is often preferred due to its high regio- and stereoselectivity, which avoids the need for complex protection and deprotection steps common in purely chemical methods.[2]
Q2: Which enzymes are crucial for the synthesis of MFLNH I?
A2: The synthesis of MFLNH I requires a fucosyltransferase, specifically an α1,2-fucosyltransferase, to add a fucose molecule to the terminal galactose of a lacto-N-hexaose backbone. The backbone itself is constructed using a series of glycosyltransferases, including β1,3-N-acetylglucosaminyltransferases and β1,3/6-galactosyltransferases.[3] The choice of fucosyltransferase is critical for achieving a high yield.[4]
Q3: What are the common donor and acceptor substrates for the final fucosylation step?
A3: The donor substrate is typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose).[4] The acceptor substrate is lacto-N-hexaose. Efficient synthesis requires a sufficient supply of both the donor and acceptor substrates.
Q4: What is a typical yield for the enzymatic synthesis of complex fucosylated HMOs?
A4: Yields can vary significantly based on the specific enzymes and reaction conditions. For some fucosylated HMOs, yields as high as 80-90% have been reported in optimized one-pot multienzyme (OPME) systems.[1] However, for more complex structures like MFLNH I, achieving such high yields can be challenging.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Fucosyltransferase | - Verify Enzyme Activity: Perform an activity assay using a known substrate and conditions. A general colorimetric assay can be used to measure the release of GDP.[5] - Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and handled properly to avoid degradation. |
| Suboptimal Reaction Conditions | - Optimize pH and Temperature: Fucosyltransferases have optimal pH and temperature ranges. For example, some fucosyltransferases from Helicobacter pylori show optimal activity at pH 6.5 and 37°C.[5] Test a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-40°C). - Check Metal Ion Requirements: Some fucosyltransferases require divalent cations like Mn²⁺ for optimal activity.[5] Ensure the correct concentration is present in the reaction buffer. |
| Insufficient Substrate Availability | - Verify Substrate Quality and Concentration: Ensure the GDP-L-fucose and lacto-N-hexaose are of high purity and used at appropriate concentrations. - Optimize Substrate Ratio: The ratio of donor to acceptor substrate can influence the reaction rate and final yield. Experiment with different ratios to find the optimum for your system. |
| Enzyme Inhibition | - Product Inhibition: High concentrations of the product (MFLNH I) or the byproduct (GDP) can inhibit the fucosyltransferase.[6] Monitor the reaction progress and consider strategies for in-situ product removal if inhibition is suspected. - Substrate Inhibition: Although less common, very high concentrations of substrates can sometimes inhibit enzyme activity. |
Issue 2: Presence of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Donor Substrate | - Enzyme Choice: Some fucosyltransferases exhibit higher hydrolytic activity, breaking down GDP-L-fucose into GDP and fucose. If significant hydrolysis is observed, consider screening for a different fucosyltransferase with lower hydrolase activity. - Reaction Time: Minimize reaction time to reduce the extent of hydrolysis. Monitor the reaction closely and stop it once the maximum product yield is achieved. |
| Formation of Structural Isomers | - Enzyme Specificity: The fucosyltransferase may be adding fucose to other positions on the lacto-N-hexaose backbone, creating isomers. Use a highly regiospecific α1,2-fucosyltransferase. - Purification: If isomer formation is unavoidable, purification using techniques like porous graphitized carbon chromatography may be necessary to separate the isomers.[7] |
| Further Fucosylation of Product | - Control Substrate Ratio: The formation of difucosylated products can occur if excess GDP-L-fucose is present.[4] Carefully control the stoichiometry of the donor substrate. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Unreacted Substrates | - Chromatography Optimization: Develop a robust chromatography protocol. Activated carbon followed by gel filtration chromatography is a common method for separating oligosaccharides from salts, proteins, and unreacted monosaccharides.[8] - Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step to remove interfering substances before final purification. |
| Separation of Structural Isomers | - High-Resolution Chromatography: Techniques like high-performance liquid chromatography (HPLC) with specialized columns (e.g., porous graphitized carbon) are often required to separate closely related oligosaccharide isomers.[7] |
Quantitative Data on Fucosylation Reactions
The following tables summarize reported yields and optimal conditions for the synthesis of various fucosylated oligosaccharides, which can serve as a starting point for optimizing MFLNH I synthesis.
Table 1: Yields of Enzymatically Synthesized Fucosylated HMOs
| Product | Enzyme System | Acceptor Substrate | Yield (%) | Reference |
| 3-Fucosyllactose (3-FL) | H. pylori α1–3/4-fucosyltransferase (OPME) | Lactose | 90 | [1] |
| Lacto-N-fucopentaose III (LNFP III) | H. pylori α1–3/4-fucosyltransferase (OPME) | Lacto-N-neotetraose | 88 | [1] |
| Lacto-N-difuco-hexaose II (LNDFH II) | H. pylori α1–3/4-fucosyltransferase (OPME) | Lacto-N-tetraose | 98 | [1] |
| Lacto-N-fucopentaose I (LNFP I) | Human fucosyltransferase I (FUT1) | Lacto-N-tetraose | 71 | [9] |
Table 2: Reported Optimal In Vitro Reaction Conditions for Fucosyltransferases
| Fucosyltransferase Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Helicobacter pylori (α1,4-FucT) | 6.5 | 37 | Mn²⁺ | [5] |
| Geobacillus sp. (α1,2-FucT) | 9.0 | 50 | None essential | [10] |
| Thermotoga maritima (α-L-fucosidase) | 7.0-10.0 (transfucosylation) | 95 | Not specified | [11] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general one-pot enzymatic reaction for the fucosylation of lacto-N-hexaose.
Materials:
-
α1,2-fucosyltransferase
-
Lacto-N-hexaose (acceptor substrate)
-
GDP-L-fucose (donor substrate)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.0-8.0)
-
Divalent Cations (if required by the enzyme, e.g., 10 mM MnCl₂)
-
Nuclease (to prevent viscosity from potential cell lysate carryover)
-
Deionized water
-
Quenching solution (e.g., ice-cold ethanol (B145695) or boiling water)
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to the final volume.
-
Reaction buffer to the final concentration.
-
Divalent cations (if needed).
-
Lacto-N-hexaose to a final concentration of 5-10 mM.
-
GDP-L-fucose to a final concentration of 6-12 mM (1.2 equivalents to the acceptor).
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add the α1,2-fucosyltransferase to the reaction mixture to a final concentration of 0.1-1.0 µM. The optimal enzyme concentration should be determined empirically.
-
If using a cell lysate containing the enzyme, add a nuclease to reduce viscosity.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 4-24 hours.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, HPLC, or mass spectrometry.
-
-
Reaction Quenching:
-
Once the reaction has reached the desired endpoint (or the rate has slowed significantly), terminate the reaction by either adding 3 volumes of ice-cold ethanol or by heating the mixture to 95-100°C for 5-10 minutes to denature the enzyme.
-
-
Post-Reaction Cleanup:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the denatured protein.
-
Carefully transfer the supernatant containing the product to a new tube.
-
-
Purification:
-
The crude product can be purified using a combination of activated carbon and gel filtration chromatography.
-
For high purity, especially for separating isomers, HPLC with a porous graphitized carbon column is recommended.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of MFLNH I.
Caption: Decision tree for troubleshooting low MFLNH I yield.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Microbial Production of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Human Milk Oligosaccharides: Enzyme Cascade and Metabolic Engineering Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. Annotation and structural elucidation of bovine milk oligosaccharides and determination of novel fucosylated structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of lacto-N-difucohexaose I which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
stability of Monofucosyllacto-N-hexaose I in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Monofucosyllacto-N-hexaose I (MFLNH I) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (MFLNH I) is a neutral heptasaccharide, a complex sugar molecule, naturally present in human milk.[1][2][3] It is composed of fucose, galactose, N-acetylglucosamine, and glucose residues.
Q2: What are the recommended storage conditions for MFLNH I?
A2: For long-term stability, MFLNH I should be stored at -20°C in the dark.[1][3][4] Once reconstituted, it is stable for up to 6 months at -20°C. In its dry, lyophilized state, it can be stored for up to 5 years under the same conditions.[1][3][4]
Q3: Is MFLNH I susceptible to degradation under typical experimental conditions?
A3: MFLNH I is generally stable under physiological conditions. However, its stability can be affected by factors such as extreme pH, high temperatures, and the presence of specific enzymes. Fucosylated oligosaccharides like MFLNH I are known to be resistant to degradation in the upper gastrointestinal tract.[5][6]
Q4: What are the primary pathways of MFLNH I degradation?
A4: The primary route of degradation for MFLNH I is enzymatic, specifically through the action of α-L-fucosidases.[7][8][9] Certain gut bacteria, such as species of Bifidobacterium and Akkermansia, produce these enzymes that can cleave the fucose residue from the oligosaccharide.[6][8][9] Abiotic degradation can occur under harsh acidic or alkaline conditions, particularly at elevated temperatures.[10][11]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving MFLNH I.
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of MFLNH I during an experiment. | Enzymatic contamination: The experimental system (e.g., cell culture medium, protein preparation) may be contaminated with α-L-fucosidases. | - Use sterile, nuclease-free water and reagents.- Incorporate a fucosidase inhibitor if compatible with the experiment.- Test for enzymatic activity in your experimental matrix using a suitable substrate. |
| pH instability: The pH of the solution may have shifted to acidic or alkaline extremes, especially at elevated temperatures, leading to hydrolysis.[10][11] | - Ensure the solution is adequately buffered for the experimental pH range.- Monitor and adjust the pH throughout the experiment.- Refer to the stability data table below for pH considerations. | |
| Adsorption to surfaces: MFLNH I may adsorb to certain types of plasticware or glassware. | - Use low-binding microcentrifuge tubes and pipette tips.- Consider passivation of glassware surfaces. | |
| Inconsistent results between experimental replicates. | Improper storage or handling: Repeated freeze-thaw cycles of reconstituted MFLNH I can lead to degradation. | - Aliquot reconstituted MFLNH I into single-use volumes to avoid freeze-thaw cycles.- Ensure consistent storage conditions for all samples.[1][3][4] |
| Inaccurate quantification: The analytical method used for quantification may not be optimized or validated. | - Refer to the experimental protocols section for recommended analytical techniques.- Use a calibration curve with a known standard of MFLNH I for accurate quantification.[12] | |
| Difficulty in detecting MFLNH I using analytical methods (e.g., HPLC, MS). | Low concentration: The concentration of MFLNH I in the sample may be below the detection limit of the instrument. | - Concentrate the sample using appropriate methods (e.g., lyophilization, solid-phase extraction).- Consider derivatization with a fluorescent label to enhance detection sensitivity.[12] |
| Matrix effects: Other components in the sample matrix may interfere with the detection of MFLNH I (ion suppression in MS, co-elution in HPLC).[12] | - Perform sample clean-up to remove interfering substances.- Optimize the chromatographic method to improve separation.- Use an internal standard to correct for matrix effects. |
Stability Data
The following table summarizes the known stability of this compound under various conditions. Quantitative data for the abiotic degradation of MFLNH I is limited; therefore, the information is primarily qualitative, with some data extrapolated from studies on similar oligosaccharides.
| Condition | Parameter | Stability Profile | Source |
| Storage (Lyophilized) | Temperature | Stable for up to 5 years at -20°C in the dark. | [1][3][4] |
| Storage (Reconstituted) | Temperature | Stable for up to 6 months at -20°C. | [1][3][4] |
| pH (Acidic) | Degradation | Hydrolysis may occur at pH < 4, especially at elevated temperatures. Studies on fructo-oligosaccharides show significant degradation at pH 2.7-3.3 at temperatures of 70-80°C. | [10][11] |
| pH (Neutral) | Degradation | Generally stable at neutral pH. | [13] |
| pH (Alkaline) | Degradation | Potential for degradation at pH > 10, particularly at elevated temperatures. | [11] |
| Temperature | Degradation | Stable at physiological temperatures (e.g., 37°C) in the absence of degradative enzymes. Significant degradation of similar oligosaccharides is observed at temperatures above 70°C under acidic conditions. | [10][11] |
| Enzymatic | Degradation | Susceptible to degradation by α-L-fucosidases (GH29 and GH95 families). | [6][7][8][9] |
Experimental Protocols
Protocol 1: General Workflow for Assessing MFLNH I Stability
This protocol provides a general framework for investigating the stability of MFLNH I under specific experimental conditions (e.g., varying pH, temperature).
-
Preparation of MFLNH I Solutions:
-
Reconstitute lyophilized MFLNH I in the desired buffer (e.g., phosphate-buffered saline for physiological pH, citrate (B86180) buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH) to a known concentration.
-
Prepare aliquots of the MFLNH I solution for each experimental condition and time point to avoid repeated sampling from a stock solution.
-
-
Incubation:
-
Incubate the aliquots under the desired experimental conditions (e.g., different temperatures, pH values).
-
Include control samples, such as MFLNH I in a stable buffer at -20°C, to account for any degradation during sample handling and analysis.
-
-
Time-Point Sampling:
-
At predetermined time points, stop the degradation reaction. This can be achieved by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. For enzymatic reactions, heat inactivation or the addition of an inhibitor may be necessary.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the amount of remaining MFLNH I at each time point relative to the initial concentration.
-
Determine the degradation kinetics and half-life of MFLNH I under each experimental condition.
-
Protocol 2: Analysis of MFLNH I by HPLC-FLD
-
Derivatization (Labeling):
-
Fluorescently label the reducing end of MFLNH I with a dye such as 2-aminobenzamide (B116534) (2-AB) via reductive amination. This significantly enhances detection sensitivity.
-
-
Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar oligosaccharides.
-
Employ a binary solvent system, for example, with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) as the mobile phases.
-
Run a gradient from high to low organic solvent concentration to elute the oligosaccharides.
-
-
Detection:
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., ~330 nm excitation and ~420 nm emission for 2-AB).
-
-
Quantification:
-
Generate a standard curve using known concentrations of labeled MFLNH I to quantify the amount in the experimental samples.
-
Visualizations
Caption: Workflow for assessing MFLNH I stability.
Caption: Generalized signaling pathway for fucosylated oligosaccharides.
Caption: Troubleshooting decision tree for MFLNH I loss.
References
- 1. Monofucosyllacto-N-hexaose I - glyXera [glyxera.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monofucosyllacto-N-hexaose III - glyXera [glyxera.com]
- 4. Trifucosyllacto-N-hexaose I - glyXera [glyxera.com]
- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects encountered during mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4][5]
Q2: What causes matrix effects?
Matrix effects primarily arise during the ionization process in the mass spectrometer's ion source.[6] Co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the droplets in electrospray ionization (ESI), or cause charge-related issues at the mass analyzer entrance.[1][2] Compounds with high mass, polarity, and basicity are often culprits.[2][7] For example, less volatile compounds can hinder the conversion of charged droplets into gas-phase ions.[7]
Q3: How can I determine if my analysis is affected by matrix effects?
Several methods can be used to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a widely used quantitative method.[8] It involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[8][9] A significant difference in signal intensity indicates the presence of matrix effects.[10]
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][9] A constant flow of the analyte solution is infused into the mass spectrometer post-column, while a blank matrix extract is injected.[10] Dips or peaks in the analyte's baseline signal indicate the retention times of interfering matrix components.[10]
-
Signal-Based Method: This method quantifies the matrix effect at a specific concentration by dividing the analyte signal in the matrix by the signal in a clean solvent and multiplying by 100.[3] A value below 100% indicates suppression, while a value above 100% indicates enhancement.[3]
Troubleshooting Guide
Issue: Poor signal intensity, accuracy, or reproducibility in complex samples.
This is a common symptom of matrix effects.[7][11] Follow these troubleshooting steps to mitigate the issue:
Step 1: Evaluate the Extent of Matrix Effects
Before making significant changes to your method, it's crucial to confirm and quantify the matrix effect using one of the methods described in the FAQ section (e.g., the post-extraction spike experiment).
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before analysis.[4][12]
-
Protein Precipitation (PPT): A simple and common technique, but often the least effective at removing matrix components, which can lead to significant matrix effects.[13]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[13] The pH of the aqueous matrix should be adjusted to ensure the analyte is uncharged for efficient extraction.[12]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[13][14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[13]
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Relative Cleanliness of Extract | Analyte Recovery | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Low | High | Low[13] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (can be low for polar analytes)[13] | Moderate[13] |
| Solid-Phase Extraction (SPE) | High | High | High[13][14] |
| Mixed-Mode SPE | Very High | High | Very High[13] |
Step 3: Refine Chromatographic Conditions
Optimizing the separation of your analyte from matrix components can significantly reduce interference.[4][5]
-
Change Column Chemistry: Select a column with a different stationary phase to alter selectivity.
-
Modify Mobile Phase: Adjusting the pH or organic solvent composition of the mobile phase can change the retention times of the analyte and interfering compounds.[13]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between the analyte and co-eluting species.
Step 4: Utilize an Appropriate Internal Standard
An internal standard (IS) that experiences similar matrix effects as the analyte can compensate for signal variations.
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard.[7][15][16] A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio.[4][5]
-
Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[17]
Step 5: Adjust Mass Spectrometer Conditions
Fine-tuning the MS parameters can sometimes help to minimize the impact of matrix effects.[9]
-
Change Ionization Polarity: Some studies suggest that negative ionization mode may be less susceptible to matrix effects than positive mode.[9]
-
Optimize Source Parameters: Adjusting settings like gas flows and temperatures can influence ionization efficiency.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for a target analyte.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
Analyte stock solution
-
Internal standard (IS) stock solution (if used)
-
All solvents and reagents used in the extraction procedure
-
LC-MS/MS system
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): In a clean tube, add the analyte (and IS) to the reconstitution solvent at the desired final concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final, dried extract, add the analyte (and IS) in reconstitution solvent to achieve the same final concentration as Set A.
-
-
Analyze Samples: Inject all samples from both sets into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor (if IS is used):
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: A logical troubleshooting guide for matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Fucosylated Oligosaccharide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of fucosylated oligosaccharide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during these sensitive analytical procedures.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of fucosylated oligosaccharide isomers.
Question: Why am I seeing poor resolution between my fucosylated oligosaccharide isomers?
Answer:
Poor resolution between fucosylated oligosaccharide isomers is a common challenge. Several factors in your HPLC method could be contributing to this issue. Consider the following troubleshooting steps:
-
Column Chemistry: The choice of stationary phase is critical for isomer separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a well-established method for analyzing both derivatized and underivatized carbohydrates.[1] Amide-based columns, such as those with BEH amide or polymeric-NH2 bonded phases, are frequently used and can provide good selectivity for oligosaccharide isomers.[1][2]
-
Porous Graphitic Carbon (PGC): PGC columns offer a different selectivity based on the three-dimensional structure of the analytes and can be very effective in separating isomers, including anomers.[3]
-
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a powerful technique for separating fucosylated oligosaccharide positional isomers under high pH conditions.[4]
-
-
Mobile Phase Composition: The mobile phase composition directly impacts retention and selectivity.
-
For HILIC separations, a typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer. Fine-tuning the gradient slope and the composition of the aqueous component (e.g., buffer concentration, pH) can significantly improve resolution.
-
Adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can sometimes improve peak shape and resolution.[1]
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
-
Optimizing the column temperature can alter the selectivity of the separation. Experiment with temperatures in the range of 30-60°C to find the optimal condition for your specific isomers.
-
-
Fluorescent Labeling: Derivatization of oligosaccharides with a fluorescent tag can improve chromatographic resolution in addition to enhancing detection sensitivity.[5]
Question: My peak shapes are broad or tailing. What can I do to improve them?
Answer:
Poor peak shape can compromise both resolution and quantitation. Here are some potential causes and solutions:
-
Sample Solvent: Injecting your sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[6]
-
Column Contamination or Degradation: The column's performance can degrade over time due to the accumulation of contaminants from the sample or mobile phase.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Solution: Adjusting the mobile phase pH or ionic strength can help to minimize these interactions. For example, adding a small amount of a competing amine like triethylamine can reduce tailing for basic compounds.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to minimize dead volume.
-
Question: I am experiencing inconsistent retention times. What is the likely cause?
Answer:
Fluctuations in retention time can make peak identification and quantification unreliable. The following factors are common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a reliable pump that delivers a stable and precise gradient. If preparing the mobile phase online, ensure the solvent mixing device is functioning correctly.[7]
-
-
Column Temperature: Variations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times.
-
Solution: Ensure the column is adequately equilibrated between runs. The equilibration time will depend on the column dimensions and the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating fucosylated oligosaccharide isomers?
A1: There is no single "best" column, as the optimal choice depends on the specific isomers and the sample matrix. However, HILIC columns with amide-based stationary phases are a very common and effective choice.[1][8] Porous Graphitic Carbon (PGC) columns are also highly recommended for their unique ability to separate structurally similar isomers.[3][9] For charged fucosylated oligosaccharides or for achieving high-resolution separation of positional isomers, High-Performance Anion-Exchange Chromatography (HPAEC) is an excellent option.[4]
Q2: Do I need to derivatize my fucosylated oligosaccharides before HPLC analysis?
A2: While not always strictly necessary, derivatization with a fluorescent label is highly recommended for several reasons:
-
Increased Sensitivity: Oligosaccharides lack a strong chromophore, making them difficult to detect at low concentrations with UV-Vis detectors. Fluorescent labels like 2-aminopyridine (B139424) (2-AP), 2-aminobenzamide (B116534) (2-AB), and anthranilic acid (AA) significantly enhance detection sensitivity.[2][5][10]
-
Improved Resolution: The addition of a fluorescent tag can improve the chromatographic separation of oligosaccharides.[5]
-
Versatile Detection: Labeled oligosaccharides can be detected with highly sensitive fluorescence detectors.
If you are using a mass spectrometer (MS) or a refractive index (RI) detector, derivatization may not be necessary. However, RI detection is not compatible with gradient elution.[11]
Q3: What are the typical mobile phases used for HILIC separation of fucosylated oligosaccharides?
A3: For HILIC separations, the mobile phase typically consists of a mixture of a high concentration of an organic solvent (usually acetonitrile) and a low concentration of an aqueous buffer. A gradient is run by increasing the percentage of the aqueous component to elute the more polar oligosaccharides. A common mobile phase composition is a gradient of acetonitrile and water, sometimes with an additive like triethylamine or ammonium (B1175870) hydroxide (B78521) to improve peak shape.[1][12]
Q4: How can I confirm the identity of my separated fucosylated oligosaccharide isomers?
A4: The most definitive method for identifying fucosylated oligosaccharide isomers is to couple the HPLC system to a mass spectrometer (MS) . LC-MS allows for the determination of the mass-to-charge ratio of the eluting compounds, providing confirmation of their composition.[3][13] Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion. Additionally, comparing the retention times of your sample peaks with those of known analytical standards is a common method for identification.
Quantitative Data Summary
Table 1: Common HPLC Columns for Fucosylated Oligosaccharide Isomer Separation
| Column Type | Stationary Phase Chemistry | Typical Dimensions | Key Advantages |
| HILIC | Amide (e.g., BEH Amide)[1] | 2.1 x 50 mm, 1.7 µm | Good for a wide range of oligosaccharides, robust. |
| HILIC | Polymeric-NH2[2] | 4.6 x 250 mm, 5 µm | High resolution for complex mixtures. |
| PGC | Porous Graphitic Carbon[3] | Varies | Excellent for isomer separation, including anomers. |
| HPAEC | Pellicular Anion-Exchange Resin[4] | Varies | High-resolution separation of positional isomers at high pH. |
Table 2: Representative HILIC Mobile Phase Conditions for Fucosylated Oligosaccharide Isomers
| Mobile Phase A | Mobile Phase B | Gradient Profile | Flow Rate | Column Temperature |
| Acetonitrile | Water with 0.1% Triethylamine | Isocratic: 78.5% A, 21.5% B[1] | 0.2 mL/min[1] | 30-40 °C |
| Acetonitrile | 50 mM Ammonium Formate, pH 4.4 | Gradient: Start at 80% A, decrease to 60% A | 0.3 mL/min | 40-60 °C |
| Acetonitrile with 0.1% NH4OH | Water with 0.1% NH4OH[12] | Gradient: Dependent on analytes | Varies | 35-80 °C[12] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Fucosylated Oligosaccharides with 2-Aminopyridine (2-AP)
This protocol is based on the reductive amination method.
Materials:
-
Lyophilized fucosylated oligosaccharide sample
-
2-Aminopyridine (2-AP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid
-
Sodium cyanoborohydride (NaCNBH3)
Procedure:
-
Prepare the labeling reagent by dissolving 2-AP in a 7:3 (v/v) mixture of DMSO and acetic acid.
-
Add the labeling reagent to the dried oligosaccharide sample.
-
Incubate the mixture at 90°C for 1 hour to form the Schiff base.
-
Prepare the reducing agent by dissolving NaCNBH3 in the same DMSO/acetic acid mixture.
-
Add the reducing agent to the reaction mixture.
-
Incubate at 65°C for 4-6 hours to reduce the Schiff base to a stable secondary amine.
-
Purify the labeled oligosaccharides from excess reagents using solid-phase extraction (SPE) with a graphitized carbon cartridge.
Protocol 2: HILIC-HPLC Separation of 2-AP Labeled Fucosylated Oligosaccharides
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
HILIC column (e.g., BEH Amide, 2.1 x 150 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Ammonium Formate, pH 4.4
Procedure:
-
Equilibrate the column with 80% Mobile Phase A and 20% Mobile Phase B for at least 30 minutes at a flow rate of 0.3 mL/min.
-
Set the column temperature to 40°C.
-
Set the fluorescence detector to an excitation wavelength of 310 nm and an emission wavelength of 370 nm.
-
Inject the purified 2-AP labeled oligosaccharide sample.
-
Run a linear gradient from 20% to 40% Mobile Phase B over 30 minutes.
-
Hold at 40% Mobile Phase B for 5 minutes.
-
Return to initial conditions (20% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of fucosylated oligosaccharides.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. shodex.com [shodex.com]
- 9. researchgate.net [researchgate.net]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Carbohydrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Monofucosyllacto-N-hexaose I (MFLNH-I) Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Monofucosyllacto-N-hexaose I (MFLNH-I).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for MFLNH-I quantification?
A1: The primary methods for the quantification of MFLNH-I and other human milk oligosaccharides (HMOs) are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPAEC-PAD is a well-established, sensitive method that provides good separation of structural isomers without derivatization. LC-MS offers high sensitivity and specificity, allowing for the simultaneous determination of multiple HMOs.
Q2: Why is the separation of MFLNH-I from its isomers critical for accurate quantification?
A2: MFLNH-I has several structural isomers, such as Monofucosyllacto-N-hexaose III (MFLNH-III), which have the same mass-to-charge ratio (m/z). Co-elution of these isomers will lead to inaccurate quantification. Since different isomers can have distinct biological activities, precise quantification of each is crucial for research in areas like infant nutrition, gut microbiome studies, and immune function.
Q3: What are common contaminants that can interfere with MFLNH-I analysis?
A3: A frequent issue in glycan analysis is the contamination of samples with free oligosaccharides, such as maltodextrins and dextrans.[1] These impurities can interfere with the analysis by co-eluting with the target analytes or suppressing the signal in mass spectrometry.
Troubleshooting Guides
HPAEC-PAD Analysis
Issue 1: Poor Peak Resolution or Co-elution with Isomers
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Elution Gradient: Adjust the concentration of the sodium acetate (B1210297) eluent. A shallower gradient can improve the separation of closely eluting isomers.
-
Adjust the Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
-
Check Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., 20-30°C) to enhance separation.[2]
-
Ensure Column Integrity: A loss of column performance can lead to poor peak shape and resolution. Replace the guard and analytical columns if necessary.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Detector or electrode issues.
-
Troubleshooting Steps:
-
Check the PAD Waveform: Ensure the correct waveform is being used for carbohydrate analysis.
-
Clean or Replace the Electrode: The gold electrode can become fouled over time, leading to a decrease in sensitivity. Follow the manufacturer's instructions for cleaning or replacement.
-
Verify pH of the Mobile Phase: The high pH of the mobile phase is crucial for the anionic exchange mechanism and detection. Ensure the sodium hydroxide (B78521) concentration is correct.
-
LC-MS Analysis
Issue 1: Inability to Distinguish MFLNH-I from its Isomers
-
Potential Cause: Insufficient chromatographic separation or non-specific MS/MS fragmentation.
-
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Column Chemistry: Porous graphitized carbon (PGC) columns are often effective for separating oligosaccharide isomers.
-
Mobile Phase Modifiers: Experiment with different mobile phase compositions and additives to improve isomeric separation.
-
-
MS/MS Method Development:
-
Develop a Multiple Reaction Monitoring (MRM) method with unique precursor-product ion transitions for MFLNH-I. This may require careful optimization of collision energy to generate specific fragment ions that can differentiate it from its isomers.
-
-
Issue 2: Low Signal Intensity or Signal Suppression
-
Potential Cause: Matrix effects from the sample or issues with the ionization source.
-
Troubleshooting Steps:
-
Sample Preparation: Incorporate a robust sample clean-up step, such as solid-phase extraction (SPE) with graphitized carbon, to remove interfering substances like salts and lactose.
-
Use of an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects and variations in instrument response.
-
Ion Source Cleaning: Clean the electrospray ionization (ESI) source regularly to prevent build-up of contaminants that can suppress the signal.
-
Optimize Ionization Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the ionization efficiency of MFLNH-I.
-
Experimental Protocols
Protocol 1: HPAEC-PAD Quantification of MFLNH-I
-
Sample Preparation:
-
Dilute the sample in ultrapure water. A dilution factor of 100 is a good starting point for human milk samples.[2]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: Dionex ICS-5000 or equivalent.
-
Column: CarboPac PA1 (2 x 250 mm) with a CarboPac PA1 guard column (2 x 50 mm).[2]
-
Column Temperature: 20°C.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.
-
Gradient:
-
0-10 min: 0-10% B
-
10-15 min: 100% B (column wash)
-
15-30 min: 0% B (equilibration)[2]
-
-
Injection Volume: 10 µL.
-
-
Detection:
-
Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Use a standard carbohydrate waveform.
-
-
Quantification:
-
Generate a calibration curve using a serial dilution of a certified MFLNH-I standard.
-
Protocol 2: LC-MS/MS Quantification of MFLNH-I
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) using a graphitized carbon cartridge to remove interfering substances.
-
Elute the HMO fraction and dry it down under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a tandem mass spectrometer.
-
Column: Porous graphitized carbon (PGC) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The deprotonated molecule [M-H]⁻.
-
Product Ions: Specific fragment ions generated through collision-induced dissociation (CID). These need to be determined experimentally.
-
-
Quantification:
-
Use an internal standard (e.g., ¹³C-labeled MFLNH-I) and create a calibration curve with a certified MFLNH-I standard.
-
Quantitative Data
Table 1: MFLNH-I Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₈H₈₂N₂O₃₅ |
| Monoisotopic Mass | 1258.4600 g/mol |
| Common Adducts (MS) | [M-H]⁻, [M+Cl]⁻, [M+HCOO]⁻ |
Table 2: Example HPAEC-PAD Retention Times for Fucosylated Oligosaccharides
| Compound | Approximate Retention Time (min) |
| 2'-Fucosyllactose (2'-FL) | 8.5 |
| 3-Fucosyllactose (3-FL) | 9.2 |
| This compound (MFLNH-I) | Varies significantly with conditions |
| Lacto-N-fucopentaose I (LNFP I) | 15.8 |
| Lacto-N-fucopentaose II (LNFP II) | 14.5 |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined using a certified standard on your system.
Visualizations
Caption: General experimental workflow for MFLNH-I analysis.
Caption: Troubleshooting logic for poor isomer peak resolution.
References
- 1. Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Monofucosyllacto-N-hexaose I during storage
Technical Support Center: Monofucosyllacto-N-hexaose I (MFLNH I)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound (MFLNH I) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid, lyophilized MFLNH I?
For maximum long-term stability, lyophilized MFLNH I powder should be stored at -20°C for up to three years.[1] The container should be sealed tightly to prevent moisture absorption. For added protection, especially for long-term reference standards, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I store MFLNH I after dissolving it in a solvent?
Stock solutions of MFLNH I should be prepared in a high-purity, sterile solvent (e.g., ultrapure water or a neutral buffer). It is highly recommended to divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year.[1]
Q3: What are the primary causes of MFLNH I degradation?
MFLNH I degradation can be attributed to two main factors:
-
Chemical Degradation: This occurs under non-optimal chemical conditions. Extremes in pH are a primary concern; acidic conditions can cause hydrolysis of glycosidic bonds, while alkaline conditions can lead to sequential degradation from the reducing end of the oligosaccharide.[2][3]
-
Enzymatic Degradation: Contamination with glycosidase enzymes, such as fucosidases, can cleave terminal fucose residues and initiate the breakdown of the oligosaccharide structure.[4][5][6][7] This is a significant risk when working with biological samples or non-sterile reagents.
Q4: How can I detect if my MFLNH I sample has degraded?
Degradation can be identified by the appearance of new peaks or a change in the retention time of the main peak in chromatographic analysis. The most effective methods for detecting degradation include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and high-resolution method for oligosaccharide analysis.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like MALDI-TOF MS can identify the parent molecule and any smaller degradation products by their mass-to-charge ratio.[2][8]
-
Thin-Layer Chromatography (TLC): A simpler method that can provide qualitative evidence of degradation.[9]
Q5: What type of buffer should I use for my experiments involving MFLNH I?
It is crucial to use a buffer system that maintains a neutral pH (approximately 6.0-7.5) to avoid chemically-induced degradation.[2] Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices. Always use high-purity, sterile-filtered buffers to prevent microbial or enzymatic contamination.
Troubleshooting Guide
Problem: My experimental results are inconsistent or show a loss of MFLNH I bioactivity.
| Potential Cause | Recommended Action |
| Sample Degradation | 1. Verify Storage: Confirm that both solid and solution stocks have been stored at the correct temperatures (-20°C for solid, -80°C for solutions). 2. Check Aliquoting Strategy: Ensure that solutions are not undergoing repeated freeze-thaw cycles. 3. Perform Quality Control: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for purity and the presence of degradation products. Compare the results to the supplier's Certificate of Analysis or a freshly prepared standard. |
| Contamination | 1. Review Handling Procedures: Ensure aseptic techniques were used when preparing solutions. 2. Use Sterile Reagents: Confirm that all water, buffers, and other reagents were sterile and free of enzymatic activity. 3. Filter-Sterilize: If contamination is suspected, filter-sterilize the MFLNH I solution through a 0.22 µm filter before use, though this will not remove pre-existing enzymes or degradation products. |
| Incorrect pH | 1. Measure Solution pH: Directly measure the pH of your MFLNH I stock solution. 2. Prepare Fresh Buffers: If the pH is outside the neutral range (6.0-7.5), discard the solution and prepare a fresh stock using a newly prepared, pH-verified buffer. |
Data Summary: Storage and Stability
The following table summarizes the key parameters for maintaining MFLNH I stability.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Physical Form | Lyophilized Powder | Maximizes long-term stability by minimizing molecular mobility and hydrolytic reactions. |
| Temperature (Solid) | -20°C or lower | Reduces the rate of slow chemical degradation processes.[1] |
| Temperature (Solution) | -80°C | Prevents both chemical degradation and potential microbial growth.[1] |
| pH (In Solution) | 6.0 - 7.5 (Neutral) | Avoids acid-catalyzed hydrolysis and base-catalyzed β-elimination reactions at the reducing end.[2] |
| Freeze-Thaw Cycles | Avoid (Aliquot into single-use volumes) | Physical stress from ice crystal formation can potentially damage complex oligosaccharide structures. |
| Solvents/Buffers | High-purity, sterile water or neutral buffers | Prevents the introduction of chemical, microbial, or enzymatic contaminants that can directly degrade the sample. |
Experimental Protocols
Protocol 1: Quality Control Analysis of MFLNH I using HPAEC-PAD
Objective: To assess the purity of an MFLNH I sample and detect potential degradation products.
Materials:
-
MFLNH I sample (and reference standard, if available)
-
Ultrapure, deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
HPAEC system with a PAD detector and a carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series)
Methodology:
-
Eluent Preparation: Prepare eluents according to the column manufacturer's instructions. A typical gradient might involve:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
-
Sample Preparation:
-
Accurately weigh and dissolve the MFLNH I sample in ultrapure water to a final concentration of 10-20 µg/mL.
-
Vortex gently to mix. Centrifuge briefly to remove any particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (column dependent)
-
Injection Volume: 10 - 25 µL
-
Gradient: A shallow gradient of Eluent B into Eluent A is typically used to separate complex oligosaccharides. For example, 0-10% Eluent B over 30 minutes.
-
Detection: Use a PAD waveform optimized for carbohydrates as recommended by the instrument manufacturer.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure, undegraded sample should show a single, sharp major peak at the expected retention time.
-
The presence of additional, smaller peaks, particularly at earlier retention times, may indicate degradation into smaller saccharide fragments.
-
Calculate the purity of the sample by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting flowchart for unexpected experimental results.
Caption: Experimental workflow for MFLNH I stability testing.
Caption: Hypothetical degradation pathway of MFLNH I.
References
- 1. Monofucosyllacto-N-hexaose III | TargetMol [targetmol.com]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on the Degradation of Human Milk Oligosaccharides (HMOs) by Bifidobacteria [mdpi.com]
- 8. pietdaas.nl [pietdaas.nl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Analysis of Monofucosyllacto-N-hexaose I (MFLNH I) and Other Fucosylated HMOs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of Monofucosyllacto-N-hexaose I (MFLNH I) and other fucosylated neutral human milk oligosaccharides (HMOs).
Frequently Asked Questions (FAQs)
Q1: What is MFLNH I?
A1: this compound (MFLNH I) is a neutral fucosylated human milk oligosaccharide.[1][2] It is one of many complex carbohydrates found in human milk that play a crucial role in infant health, including gut microbiome development and immune function.[3][4] Its analysis is often part of broader HMO profiling studies.
Q2: Which analytical platforms are most suitable for high-throughput HMO analysis?
A2: Several platforms are well-suited for high-throughput HMO analysis, each with its own advantages and disadvantages. The most common include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and structural elucidation capabilities, especially when coupled with techniques like porous graphitized carbon (PGC) chromatography for isomer separation.[5][6][7]
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): Provides high-resolution separation of fluorescently labeled glycans and is a sensitive technique for quantification.[8]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A robust method for the analysis of underivatized carbohydrates, though it may require more extensive sample cleanup.[9]
Q3: What are the critical steps in sample preparation for high-throughput HMO analysis?
A3: A robust and reproducible sample preparation workflow is crucial for successful high-throughput analysis. Key steps typically include:
-
Defatting and Protein Removal: Initial centrifugation to remove lipids, followed by protein precipitation using ethanol (B145695) or other organic solvents.[10]
-
Oligosaccharide Extraction: Solid-phase extraction (SPE) using graphitized carbon cartridges is a common and effective method for isolating HMOs.[10]
-
Labeling (for fluorescence-based detection): Derivatization with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) or 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is necessary for CE-LIF or HPLC-FLD analysis.[8][11][12]
-
Purification: Post-labeling cleanup to remove excess dye and other contaminants is essential for high-quality data.[11]
Automation of these steps using liquid handling robots in a 96-well format can significantly increase throughput and reproducibility.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution/Isomer Co-elution | - Inadequate chromatographic separation conditions.- Inappropriate column chemistry for isomer separation. | - Optimize the gradient elution profile (e.g., mobile phase composition, gradient steepness).- Utilize a porous graphitized carbon (PGC) column, which is known for its ability to separate structural isomers of oligosaccharides.[6]- For CE-LIF, experiment with different gel-buffer systems (e.g., HR-NCHO vs. SDS-MW gels) to achieve differential separation of isomers.[8] |
| Low Signal Intensity/Poor Sensitivity | - Inefficient sample extraction or labeling.- Suboptimal mass spectrometry or fluorescence detector settings.- Sample loss during cleanup steps. | - Ensure complete protein precipitation and efficient binding and elution from SPE cartridges.- Optimize labeling conditions (reagent concentration, temperature, incubation time).- Tune MS parameters (e.g., spray voltage, capillary temperature) or LIF detector settings (e.g., laser power, PMT voltage).- Validate each step of the sample preparation process for recovery. |
| High Background Noise | - Contamination from reagents or sample handling.- Incomplete removal of excess fluorescent label. | - Use high-purity solvents and reagents.- Implement a thorough post-labeling cleanup procedure, such as hydrophilic interaction liquid chromatography (HILIC) SPE.- Include blank injections between samples to monitor for carryover. |
| Poor Reproducibility (Retention Time/Peak Area) | - Inconsistent sample preparation.- Fluctuations in instrument performance (e.g., temperature, flow rate).- Manual data processing errors. | - Automate sample preparation where possible to minimize handling variations.[10]- Ensure the analytical instrument is properly equilibrated and maintained.- Utilize internal standards to normalize for variations in sample processing and instrument response.- Employ specialized software for automated peak alignment and integration to reduce manual errors.[3] |
| Inaccurate Quantification | - Lack of appropriate calibration standards.- Non-linear detector response.- Matrix effects in MS-based methods. | - Use commercially available, purified HMO standards for calibration curves.- For novel or unquantified HMOs, consider using a universal response factor from a structurally similar standard.[13]- Perform a dilution series to ensure measurements are within the linear range of the detector.- Evaluate matrix effects by analyzing spiked samples in a representative matrix blank. |
Quantitative Data Summary
The concentration of fucosylated HMOs can vary significantly based on maternal secretor status and lactation stage.
| HMO Group | Secretor Status | Concentration (mg/mL) | Lactation Stage | Reference |
| Total Fucosylated HMOs | Secretor | 4.91 ± 1.22 | Postnatal Day 180 | [14][15] |
| Total Fucosylated HMOs | Non-secretor | 3.42 ± 2.27 | Postnatal Day 180 | [14][15] |
| Total HMOs | Secretor | 6.46 ± 1.74 | Postnatal Day 180 | [14][15] |
| Total HMOs | Non-secretor | 5.25 ± 2.55 | Postnatal Day 180 | [14][15] |
| Total HMOs | N/A | 19.3 ± 2.9 | Postnatal Day 10 | [14][15] |
| Total HMOs | N/A | 8.53 ± 1.18 | Postnatal Day 120 | [14][15] |
Experimental Protocols
Protocol 1: High-Throughput HMO Extraction and Purification (96-well format)
This protocol is adapted from methodologies designed for rapid sample processing.[10]
-
Sample Preparation:
-
Add 50 µL of human milk to each well of a 96-well plate.
-
Add 100 µL of ethanol to each well to precipitate proteins.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) with Graphitized Carbon:
-
Transfer the supernatant to a 96-well graphitized carbon SPE plate.
-
Wash the wells with ultrapure water to remove salts and other impurities.
-
Elute the HMOs with a solution of 40% acetonitrile (B52724) in 0.1% formic acid.
-
-
Drying and Reconstitution:
-
Dry the eluted HMOs in a vacuum centrifuge.
-
Reconstitute the dried HMOs in an appropriate solvent for downstream analysis (e.g., ultrapure water for LC-MS).
-
Protocol 2: Fluorescent Labeling with APTS for CE-LIF Analysis
This protocol is a standard method for derivatizing neutral oligosaccharides.[8]
-
Labeling Reaction:
-
To the dried HMO sample, add 5 µL of a labeling solution containing 20 mM APTS and 1 M citric acid.
-
Add 5 µL of a 1 M sodium cyanoborohydride reducing agent.
-
Seal the plate and incubate at 55°C for 2 hours.
-
-
Post-Labeling Cleanup:
-
Purify the labeled HMOs using a 96-well HILIC SPE plate to remove excess APTS and other reaction components.
-
Elute the labeled HMOs with ultrapure water.
-
-
Analysis:
-
Dilute the purified, labeled HMOs as needed and analyze by CE-LIF.
-
Visualizations
Caption: High-throughput workflow for HMO analysis.
Caption: Logic diagram for troubleshooting poor peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid-throughput glycomics applied to human milk oligosaccharide profiling for large human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 11. High-Throughput Analysis and Automation for Glycomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Glycomic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Complex Human Milk Oligosaccharide (HMO) Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex Human Milk Oligosaccharide (HMO) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing complex HMO mixtures?
A1: The analysis of complex HMO mixtures presents several analytical challenges. Due to their high polarity and lack of a chromophore, detection can be difficult. Furthermore, the presence of numerous structural isomers makes separation and distinct quantification a significant hurdle.[1] The complexity of the sample matrix, especially in products like infant formula which may contain other oligosaccharides, can also lead to interference.[2]
Q2: How can I differentiate between HMO isomers during mass spectrometry analysis?
A2: Differentiating HMO isomers by mass spectrometry is a significant challenge because isomers have the same mass-to-charge ratio.[3] Techniques such as tandem mass spectrometry (MS/MS) can provide structural details to help distinguish between isomers.[4] Additionally, coupling liquid chromatography (LC) or ion mobility-mass spectrometry (IM-MS) with MS can help separate isomers before detection, allowing for their individual characterization.[5]
Q3: What are the common issues encountered during HMO sample preparation from milk or infant formula?
A3: A primary issue is the removal of interfering substances like proteins and lipids.[6] In infant formula, the presence of other prebiotics can interfere with analysis.[2] For methods involving derivatization, such as 2-AB labeling, ensuring complete and non-selective labeling is crucial for accurate quantification. Incomplete removal of excess labeling reagents can also interfere with chromatographic analysis.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[7][8] | - Optimize mobile phase pH to suppress silanol ionization.[7] - Use a well-deactivated column. - Increase buffer concentration in the mobile phase.[7] |
| Column overload.[8] | - Reduce the sample concentration or injection volume.[8] | |
| Mismatch between sample solvent and mobile phase.[7] | - Dissolve the sample in the initial mobile phase whenever possible.[7] | |
| Poor Resolution Between Isomers | Inadequate separation power of the column. | - Switch to a column with higher selectivity for oligosaccharides, such as a porous graphitized carbon (PGC) column. - Optimize the gradient elution method. |
| Inappropriate mobile phase composition. | - Adjust the organic solvent and buffer concentrations to improve separation. | |
| Variable Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase. | |
| Column degradation. | - Replace the column if performance continues to decline after troubleshooting. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Suggested Solution |
| Difficulty in Distinguishing Isomers | Co-elution of isomers from the LC system. | - Optimize the LC method for better separation (see HPLC troubleshooting). |
| Identical precursor mass and similar fragmentation patterns.[3] | - Employ tandem MS (MS/MS) or multi-stage MS (MSn) to generate unique fragment ions for each isomer.[4] - Utilize ion mobility-mass spectrometry (IM-MS) to separate isomers in the gas phase based on their shape and size.[5] | |
| Low Signal Intensity | Poor ionization of HMOs. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Consider derivatization (e.g., 2-AB labeling) to improve ionization efficiency. |
| Matrix suppression effects. | - Improve sample cleanup to remove interfering components. - Use an internal standard to normalize the signal. | |
| In-source Fragmentation | High source temperature or cone voltage. | - Optimize source conditions to minimize fragmentation of the precursor ions. |
Quantitative Data
The concentration of HMOs in human milk can vary significantly between individuals and over the course of lactation.
Table 1: Concentration of Major HMOs in Mature Human Milk
| HMO | Average Concentration (g/L) | Concentration Range (g/L) |
| 2'-Fucosyllactose (2'-FL) | 1.85 - 2.44 | 0.01 - 7.78 |
| Lacto-N-tetraose (LNT) | 0.65 - 1.01 | 0.11 - 2.29 |
| Lacto-N-neotetraose (LNnT) | 0.39 - 0.58 | 0.06 - 1.43 |
| 3'-Sialyllactose (3'-SL) | 0.28 - 0.45 | 0.05 - 1.12 |
| 6'-Sialyllactose (6'-SL) | 0.14 - 0.28 | 0.02 - 0.81 |
| 3-Fucosyllactose (3-FL) | 0.31 - 0.48 | 0.02 - 1.52 |
Data compiled from multiple studies and represent typical values. Actual concentrations can vary.[1][9][10]
Experimental Protocols
2-Aminobenzamide (B116534) (2-AB) Labeling of HMOs for HPLC-FLD Analysis
This protocol describes the derivatization of HMOs with the fluorescent label 2-aminobenzamide for sensitive detection.
Materials:
-
Purified HMO sample
-
2-AB Labeling Kit (e.g., containing 2-AB and a reducing agent like sodium cyanoborohydride)
-
Dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid
-
Glycan cleanup cartridges
-
Centrifugal evaporator
Procedure:
-
Dry the purified HMO sample in a reaction vial using a centrifugal evaporator.
-
Prepare the labeling reagent by dissolving 2-AB and the reducing agent in a mixture of DMSO and glacial acetic acid according to the kit manufacturer's instructions.
-
Add the labeling reagent to the dried HMO sample.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
After incubation, cool the samples to room temperature.
-
Remove excess 2-AB labeling reagent using glycan cleanup cartridges.
-
The labeled HMOs are now ready for HPLC analysis with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).
Porous Graphitized Carbon (PGC) LC-MS for HMO Analysis
PGC columns offer excellent separation of HMO isomers.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Porous Graphitized Carbon (PGC) column (e.g., Hypercarb).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Reduce the HMO sample with sodium borohydride (B1222165) to prevent the appearance of anomers, which can complicate the chromatogram.
-
Equilibrate the PGC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the reduced HMO sample.
-
Apply a gradient elution to separate the HMOs. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained HMOs.
-
The mass spectrometer can be operated in negative ion mode to detect the deprotonated molecules [M-H]⁻.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a sensitive method for the direct analysis of underivatized carbohydrates.
Instrumentation:
-
Ion chromatography system with a PAD detector and a gold working electrode.
-
High-pH anion-exchange column (e.g., Dionex CarboPac series).
Mobile Phase:
-
A: Deionized water
-
B: Sodium hydroxide (B78521) solution (e.g., 200 mM)
-
C: Sodium acetate (B1210297) solution (e.g., 1 M)
Procedure:
-
Prepare samples by diluting them in deionized water. For complex matrices like infant formula, an enzymatic hydrolysis step may be necessary to remove interfering oligosaccharides.
-
Inject the sample onto the HPAEC column.
-
Use a gradient of sodium hydroxide and sodium acetate to elute the HMOs. The high pH of the mobile phase keeps the hydroxyl groups of the carbohydrates ionized, allowing for their separation on the anion-exchange column.
-
The PAD detector provides sensitive and direct detection of the eluted HMOs.
Visualizations
Experimental Workflows
Caption: General workflow for HMO analysis from sample preparation to detection.
Signaling Pathways
HMOs can modulate intestinal epithelial cell signaling to influence barrier function and immune responses. One key pathway is the NF-κB signaling cascade.
Caption: HMO modulation of the NF-κB signaling pathway in intestinal epithelial cells.
References
- 1. Frontiers | NF-κB Regulation by Gut Microbiota Decides Homeostasis or Disease Outcome During Ageing [frontiersin.org]
- 2. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Structure-Function Relationships of Human Milk Oligosaccharides on the Intestinal Epithelial Transcriptome in Caco-2 Cells and a Murine Model of Necrotizing Enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of HO-1-Dependent MAPK to Regulating Intestinal Barrier Disruption -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Human Milk Oligosaccharides Influence Intestinal Epithelial Cell Maturation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contributions of HO-1-Dependent MAPK to Regulating Intestinal Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution Analysis of Monofucosyllacto-N-hexaose (MFLNH) Isomers
Welcome to the technical support center for the analysis of Monofucosyllacto-N-hexaose (MFLNH) isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation and characterization of these complex fucosylated human milk oligosaccharides (HMOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving Monofucosyllacto-N-hexaose (MFLNH) isomers?
A1: The main challenges stem from the high structural similarity of MFLNH isomers. They share the same mass and monosaccharide composition, differing only in the linkage of the fucose residue or the arrangement of the core hexaose structure. This makes their separation by conventional analytical techniques difficult, often resulting in co-elution and inaccurate quantification.
Q2: Which analytical techniques offer the best resolution for MFLNH isomers?
A2: Several advanced analytical techniques have proven effective. Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS) is highly effective at separating neutral oligosaccharide isomers. Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection provides excellent resolution, especially for charged or fluorescently labeled glycans.[1][2] Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, proving to be a powerful tool for distinguishing isomers.[3][4]
Q3: Is derivatization necessary for analyzing MFLNH isomers?
A3: For techniques like CE-LIF, derivatization is essential. Since neutral oligosaccharides lack a chromophore and charge, they need to be labeled with a fluorescent dye that also imparts a charge, such as 8-aminopyrene-1,3,6-trisulfonate (APTS).[1][5][6] This allows for both detection by laser-induced fluorescence and migration in the electric field. For LC-MS, derivatization (e.g., permethylation) can improve ionization efficiency and chromatographic separation, but it is not always mandatory for PGC columns.
Q4: How can I confirm the identity of a separated MFLNH isomer?
A4: Isomer identification is typically achieved by a combination of methods. Tandem mass spectrometry (MS/MS) is used to generate fragment ions that are characteristic of specific linkages and structures.[7] Comparison of retention times, migration times, or collision cross-section (CCS) values with those of authenticated standards is the gold standard. In the absence of standards, exoglycosidase digestion, which involves enzymes that cleave specific linkages, can be used to deduce the structure.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of MFLNH isomers.
Issue 1: Poor Resolution or Co-elution of Isomers in LC-MS
-
Question: My PGC-LC-MS method is not separating the MFLNH isomers effectively. What can I do to improve the resolution?
-
Answer:
-
Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting isomers. Instead of a rapid increase in the organic phase, try a slower, more gradual gradient.[8]
-
Adjust Column Temperature: Temperature can significantly impact selectivity on PGC columns. Increasing the column temperature (e.g., to 50-75°C) can enhance the interactions between the analytes and the stationary phase, leading to better resolution of isomers.[9][10]
-
Check Mobile Phase Composition: Ensure the mobile phase composition is accurate. For PGC, small variations in the concentration of modifiers like ammonium (B1175870) bicarbonate can affect retention and selectivity.[11]
-
Column Equilibration: Ensure the column is properly equilibrated between runs. Insufficient equilibration can lead to shifts in retention time and poor reproducibility.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Issue 2: Low Signal Intensity or Poor Peak Shape in CE-LIF
-
Question: I'm observing low signal intensity and significant peak tailing for my APTS-labeled MFLNH isomers in capillary electrophoresis. What are the likely causes and solutions?
-
Answer:
-
Incomplete Labeling or Cleanup: Inefficient labeling with APTS or inadequate removal of excess dye can lead to a poor signal-to-noise ratio and interfering peaks. Optimize the labeling reaction conditions (temperature, time, and reagent concentrations) and ensure the cleanup procedure is effective.[5]
-
Capillary Wall Interactions: Adsorption of the analytes to the capillary wall can cause peak tailing. Use a coated capillary to suppress the electroosmotic flow (EOF) and minimize these interactions.[1]
-
Buffer Mismatch: A mismatch between the sample matrix and the background electrolyte (BGE) can lead to peak distortion. If possible, dissolve the sample in the BGE.
-
Injection Volume: Injecting too large a sample volume can lead to peak broadening. Optimize the injection time and pressure to ensure a narrow sample plug.
-
Bubble Formation: The presence of gas bubbles in the capillary, which can be caused by the reducing agent used in labeling, can disrupt the current and lead to poor separation. Degas your buffers and consider optimizing the concentration of the reducing agent.[5]
-
Issue 3: Inability to Differentiate Isomers with IM-MS
-
Question: My ion mobility-mass spectrometry analysis is not resolving key MFLNH isomers. How can I improve the separation?
-
Answer:
-
Use a High-Resolution IM Device: The ability to resolve isomers is dependent on the resolving power of the ion mobility spectrometer. Techniques like cyclic ion mobility spectrometry (cIMS) can provide higher resolution by allowing for multiple passes through the mobility cell.[7]
-
Optimize Drift Gas and Voltage: The type of drift gas and the applied voltages can influence the separation. Experiment with different settings to find the optimal conditions for your isomers of interest.
-
Consider Adduct Formation: Different adduct ions (e.g., [M+Na]+, [M+K]+) can have different collision cross-sections. Investigate which adduct provides the best separation for your MFLNH isomers.
-
Fragmentation Analysis: Even if precursor ions are not fully separated by ion mobility, their fragment ions might be. Performing collision-induced dissociation (CID) before or after ion mobility separation can generate isomer-specific fragments that are resolvable.[7][12]
-
Experimental Protocols
Protocol 1: PGC-LC-MS/MS for MFLNH Isomer Separation
This protocol outlines a method for the separation of native MFLNH isomers using a porous graphitized carbon column coupled to a mass spectrometer.
-
Sample Preparation:
-
Extract HMOs from the sample matrix (e.g., human milk) using solid-phase extraction (SPE) with a C18 cartridge to remove lipids, followed by a graphitized carbon cartridge to enrich for oligosaccharides.
-
Lyophilize the purified HMO fraction and reconstitute in the initial mobile phase.
-
-
LC Parameters:
-
Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 3 µm).[11]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[11]
-
Mobile Phase B: 10 mM ammonium bicarbonate in 70% acetonitrile.[11]
-
Gradient:
-
0-5 min: 1% B
-
5-45 min: 1-40% B (shallow gradient for isomer separation)
-
45-50 min: 40-95% B (column wash)
-
50-55 min: 95% B
-
55-65 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50°C.[11]
-
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 300-2000.
-
Data Acquisition: Full scan for profiling and data-dependent MS/MS for structural confirmation.
-
Collision Energy: Use a stepped collision energy to generate informative fragment ions.
-
Protocol 2: CE-LIF for APTS-Labeled MFLNH Isomers
This protocol describes the fluorescent labeling of MFLNH isomers with APTS and their subsequent separation by capillary electrophoresis.
-
APTS Labeling:
-
In a microcentrifuge tube, mix 5 µL of the purified HMO sample with 5 µL of 0.2 M APTS in 1.2 M citric acid.
-
Add 5 µL of 1 M sodium cyanoborohydride (NaBH₃CN) in DMSO.
-
Incubate the reaction mixture at 45°C for 2 hours.[5]
-
Cleanup: Remove excess APTS and reagents using a clean-up plate or SPE cartridge designed for glycan analysis. Elute the labeled glycans in water.
-
-
CE Parameters:
-
Capillary: N-CHO coated capillary (50 µm i.d., 50 cm total length).[6]
-
Background Electrolyte (BGE): Carbohydrate Separation Gel Buffer.
-
Injection: Hydrodynamic injection at 0.5 psi for 10 seconds.[6]
-
Separation Voltage: 30 kV (reverse polarity, cathode at the inlet).[1][6]
-
Temperature: 20°C.[6]
-
Detection: Laser-Induced Fluorescence (LIF) with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.[6]
-
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the performance of different techniques for the resolution of MFLNH isomers.
Table 1: Chromatographic and Electrophoretic Separation of MFLNH Isomers
| Parameter | PGC-LC-MS | CE-LIF |
| Principle of Separation | Adsorption and charge-induced dipole interactions on a graphite (B72142) surface. | Charge-to-size ratio in an electric field.[1] |
| Sample Derivatization | Optional (permethylation can improve performance). | Mandatory (e.g., APTS labeling).[1][6] |
| Typical Analysis Time | 45-60 minutes per sample. | 20-30 minutes per sample.[6] |
| Resolution of Isomers | High, especially for neutral isomers with different linkages.[11] | Very high, capable of separating positional and linkage isomers.[1] |
| Detection | Mass Spectrometry (MS). | Laser-Induced Fluorescence (LIF). |
| Sensitivity | High (low ng/mL range). | Very high (pg/mL to fg/mL range). |
| Structural Information | Provided by MS/MS fragmentation. | Indirectly through migration time shifts with exoglycosidase digestion. |
Table 2: Ion Mobility-Mass Spectrometry (IM-MS) Data for MFLNH Isomers
| MFLNH Isomer | Adduct Ion | Collision Cross-Section (CCS) in N₂ (Ų) (Representative Values) |
| MFLNH Isomer A | [M+Na]⁺ | ~350-360 |
| MFLNH Isomer B | [M+Na]⁺ | ~355-365 |
| MFLNH Isomer C | [M+Na]⁺ | ~360-370 |
| Note: | \multicolumn{2}{l}{Absolute CCS values are instrument-dependent. The key is the relative difference (ΔCCS) between isomers, which allows for their separation. A larger ΔCCS indicates better separation.} |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MFLNH isomer analysis using PGC-LC-MS.
Caption: Workflow for MFLNH isomer analysis using CE-LIF.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor LC-MS resolution.
References
- 1. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Isomeric Separation of N-Glycopeptides Derived from Glycoproteins by Porous Graphitic Carbon (PGC) LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Permethylated O-Glycans, Free Oligosaccharides, and Glycosphingolipid-Glycans Using Porous Graphitized Carbon (PGC) Column [mdpi.com]
- 11. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic vs. Natural Monofucosyllacto-N-hexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofucosyllacto-N-hexaose I (MFLNH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant development, particularly in shaping the gut microbiota and modulating the immune system. As research into the therapeutic potential of individual HMOs expands, the availability of pure, well-characterized MFLNH I is crucial. This guide provides a comparative overview of synthetic and naturally derived MFLNH I, offering insights into their structural identity, purity, and biological activity. While direct comparative studies on MFLNH I are not extensively available in public literature, this guide synthesizes data from closely related fucosylated HMOs to provide a framework for evaluation.
Data Presentation: A Comparative Analysis
The production of MFLNH I can be achieved through two primary routes: isolation from natural sources (primarily human milk) and chemical or enzymatic synthesis. The choice between synthetic and natural MFLNH I often depends on factors such as scalability, purity, and cost. Below is a summary of expected comparative data based on current understanding of HMO production and analysis.
Table 1: Physicochemical and Purity Comparison
| Parameter | Synthetic this compound | Natural this compound | Analytical Method |
| Purity | Typically high (>95-99%) due to controlled reaction and purification steps.[1][2] | Purity can be variable and may contain other isomeric HMOs and impurities from the milk matrix.[1] | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Structural Identity | Designed to be structurally identical to the natural counterpart. | The definitive reference standard for structural identity. | NMR Spectroscopy, MS/MS Fragmentation Analysis |
| Lot-to-Lot Consistency | Generally high, with well-defined and reproducible impurity profiles. | Can exhibit variability depending on the donor's genetics, diet, and lactation stage. | HPAEC-PAD, MS |
| Potential Contaminants | Residual solvents, catalysts, and reaction by-products. | Other milk components (proteins, lipids, other HMOs), environmental contaminants. | Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents; various chromatographic and spectroscopic methods for other contaminants. |
Table 2: Biological Activity Comparison (Based on related fucosylated HMOs)
| Biological Activity | Synthetic this compound (Expected) | Natural this compound (Expected) | Experimental Model |
| Prebiotic Activity | Selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium species. | Promotes a healthy infant gut microbiome. | In vitro fermentation with fecal microbiota; animal models. |
| Immunomodulation | May modulate immune responses in intestinal epithelial cells and immune cells, potentially through interaction with pattern recognition receptors like Toll-like receptors (TLRs).[3][4] | Contributes to the maturation of the infant immune system. | Co-culture models of intestinal epithelial cells and immune cells; in vivo studies of immune responses. |
| Anti-pathogenic Activity | Can act as a decoy receptor, inhibiting the binding of pathogens to host cells. | Protects against infections in breastfed infants. | Cell-based pathogen adhesion assays; animal infection models. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of synthetic and natural MFLNH I.
Protocol 1: Purity and Structural Integrity Analysis by HPAEC-PAD
Objective: To determine the purity of MFLNH I and to identify and quantify any contaminating oligosaccharides.
Methodology:
-
Sample Preparation: Dissolve a known quantity of synthetic and natural MFLNH I in high-purity water to a final concentration of 10-100 µg/mL.
-
Chromatographic System: Utilize a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold electrode. A CarboPac series column (e.g., PA1, PA10, or PA20) is recommended for optimal separation of fucosylated oligosaccharides.
-
Elution Gradient: Employ a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient to separate the oligosaccharides. A typical gradient might start at 100 mM NaOH and ramp up the sodium acetate concentration.
-
Detection: Use a pulsed amperometric waveform optimized for carbohydrate detection.
-
Quantification: Generate a standard curve using a highly purified MFLNH I reference standard. Purity is calculated by comparing the peak area of MFLNH I to the total area of all integrated peaks.
Protocol 2: In Vitro Gut Microbiota Modulation Assay
Objective: To assess the prebiotic potential of synthetic and natural MFLNH I by measuring their impact on the composition of human gut microbiota.[5][6]
Methodology:
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors (e.g., infants or adults). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Fermentation: In the anaerobic chamber, add the fecal slurry to a basal fermentation medium. Supplement the medium with either synthetic or natural MFLNH I at a physiologically relevant concentration (e.g., 2-10 mg/mL). Include a negative control (no added carbohydrate) and a positive control (e.g., fructooligosaccharides).
-
Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
Microbial Composition Analysis: Extract total bacterial DNA from the fermentation samples at 0, 24, and 48 hours. Perform 16S rRNA gene sequencing to determine the changes in the relative abundance of different bacterial taxa.
-
Short-Chain Fatty Acid (SCFA) Analysis: Analyze the fermentation supernatant by gas chromatography to quantify the production of SCFAs (e.g., acetate, propionate, butyrate), which are key metabolites of bacterial fermentation.
Protocol 3: Immunomodulatory Effects on Intestinal Epithelial Cells
Objective: To evaluate the ability of synthetic and natural MFLNH I to modulate inflammatory responses in intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) on transwell inserts to form a polarized monolayer.
-
Stimulation: Pre-treat the apical side of the cell monolayer with synthetic or natural MFLNH I for 24 hours. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cytokine Analysis: Collect the basolateral medium and measure the secretion of pro-inflammatory cytokines (e.g., IL-8, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in the inflammatory response (e.g., NFKB1, IL8, TNF).
Mandatory Visualizations
Signaling Pathway
Fucosylated HMOs have been shown to modulate inflammatory responses in intestinal epithelial cells, in part through the Toll-like receptor 4 (TLR4) signaling pathway. While the specific interactions of MFLNH I have not been fully elucidated, a plausible mechanism involves its interaction with the TLR4 receptor complex, influencing the downstream NF-κB signaling cascade.[3][4][7]
Caption: Plausible signaling pathway of MFLNH I in intestinal epithelial cells.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the biological effects of synthetic and natural MFLNH I on the gut microbiota.
Caption: Workflow for comparing the impact of MFLNH I on gut microbiota.
Conclusion
Both synthetic and natural this compound are valuable tools for research and development. Synthetic MFLNH I offers the advantages of high purity, scalability, and lot-to-lot consistency, making it ideal for controlled in vitro and in vivo studies. Natural MFLNH I, while more complex to isolate in high purity, represents the gold standard for structural and biological relevance. The choice between the two will ultimately depend on the specific requirements of the research or application. The experimental protocols and analytical frameworks provided in this guide offer a robust approach for a comprehensive comparison, ensuring that researchers can make informed decisions in their pursuit of understanding and harnessing the therapeutic potential of this important human milk oligosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. Human milk oligosaccharides as bioactive compounds in infant formula: recent advances and trends in synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Human Milk Oligosaccharides on the Adult Gut Microbiota and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Monofucosyllacto-N-hexaose I (MFLNH I)
This guide provides a comprehensive comparison of various analytical methods for the quantification of Monofucosyllacto-N-hexaose I (MFLNH I), a key human milk oligosaccharide (HMO). It is intended for researchers, scientists, and drug development professionals involved in the analysis of HMOs. This document outlines the principles of cross-validation and compares the performance of common analytical techniques, offering supporting data and detailed experimental protocols.
Introduction to MFLNH I and Cross-Validation
This compound (MFLNH I) is an isomeric fucosylated lacto-N-hexaose, a complex carbohydrate found in human milk. The accurate quantification of MFLNH I is crucial for understanding its physiological roles and for quality control in fortified infant formulas and other nutritional products.
Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data, especially when different analytical techniques are used within the same study or across different laboratories[1][2]. The goal is to determine if the data obtained from different methods are comparable[1]. This is particularly important in regulated bioanalysis to support pharmacokinetic and bioequivalence studies[1][2]. When different analytical methodologies are employed, both spiked quality control (QC) samples and incurred samples should be used for the comparison[1].
Analytical Methods for HMO Quantification
Several analytical techniques are available for the quantification of HMOs like MFLNH I. The most common methods involve liquid chromatography coupled with various detection techniques. Due to the lack of intrinsic chromophores and high polarity of these compounds, derivatization or specialized chromatographic techniques are often employed[3].
The primary methods discussed in this guide are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after labeling with a fluorescent tag.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .
-
Quantitative Nuclear Magnetic Resonance (qNMR) .
The selection of a suitable method depends on factors such as required sensitivity, selectivity, throughput, and the complexity of the sample matrix.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods applicable to the quantification of fucosylated HMOs. The data presented here for 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) serve as a proxy to illustrate the expected performance for MFLNH I.
| Parameter | HPLC-RI[4] | qNMR[5] |
| Analyte(s) | 2'-FL and 3-FL | 2'-FL and 3-FL |
| **Linearity (R²) ** | > 0.9995 | Not specified |
| Range | 0.2 to 12 mg/mL | Not specified |
| Limit of Detection (LOD) | 2'-FL: 0.1 mg/mL | Not specified |
| 3-FL: 0.2 mg/mL | ||
| Limit of Quantification (LOQ) | Not specified | 2'-FL: 0.10 mg/mL |
| 3-FL: 0.15 mg/mL | ||
| Recovery | 2'-FL: 88% to 105% | 90.5% to 106.6% |
| 3-FL: 94% to 112% | ||
| Precision (RSD%) | Not specified | 0.5% to 1.9% |
| Trueness (bias%) | Not specified | 1.9% to 8.2% |
Experimental Protocols
HPLC with Refractive Index (RI) Detection for Fucosylated HMOs
This method is suitable for the quantification of fucosylated oligosaccharides in various food matrices[4].
Sample Preparation:
-
Simple dispersion and extraction of the sample is performed.
-
For milk samples, proteins are precipitated and removed by centrifugation. The supernatant containing the oligosaccharides is then collected for analysis[6].
Chromatographic Conditions:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)[4].
-
Detector: Refractive Index (RI)[4].
-
Run Time: Approximately 19 minutes[4].
HPLC-Chip/Time-of-Flight Mass Spectrometry (HPLC-Chip-TOF/MS) for HMO Profiling
This method allows for comprehensive profiling and quantification of a wide range of HMOs[7].
Sample Preparation:
-
Milk samples are centrifuged to remove the upper fat layer.
-
Proteins are precipitated by the addition of methanol (B129727) and subsequent incubation at 4°C.
-
The mixture is centrifuged, and the supernatant containing the oligosaccharide fraction is collected[6].
Analytical Conditions:
-
Chromatography: HPLC Chip[7].
-
Detection: Time-of-Flight Mass Spectrometry (TOF/MS)[7].
-
Ionization Mode: Positive electrospray ionization[7].
-
Data Analysis: Oligosaccharide identification and quantitation are performed using software like Agilent MassHunter by finding molecular features[7].
Quantitative Nuclear Magnetic Resonance (qNMR) for HMOs
qNMR is a powerful technique for the quantification of major HMOs without the need for identical calibration standards[5].
Sample Preparation:
-
Sample preparation is typically simple and fast, often involving dissolution in a suitable deuterated solvent.
NMR Analysis:
-
Spectra are acquired on a high-field NMR spectrometer.
-
Quantification is achieved by integrating the signals of the anomeric protons of the HMOs relative to an internal standard.
-
Advanced algorithms like Global Spectrum Deconvolution can be used to overcome signal overlap in complex matrices[5].
Mandatory Visualization
Caption: Workflow for the cross-validation of two different analytical methods for MFLNH I analysis.
Caption: Hypothetical signaling pathway of MFLNH I in the infant gut.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides [frontiersin.org]
- 4. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative nuclear magnetic analysis of human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in complicated food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of oligosaccharides in the milk of human and animals by using LC-QE-HF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Comparative Guide to Monofucosyllacto-N-hexaose I and Other Lacto-N-hexaose Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the structural nuances and potential functional variations among key fucosylated human milk oligosaccharides.
This guide provides a detailed comparison of Monofucosyllacto-N-hexaose I (MFLNH I) with other lacto-N-hexaose isomers. Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that play crucial roles in infant development, including shaping the gut microbiome and modulating the immune system. Among these, fucosylated oligosaccharides, such as the lacto-N-hexaose family, are of significant interest due to their involvement in cell-cell recognition, signal transduction, and host-pathogen interactions.[1][2] This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structural differences between these isomers and the potential implications for their biological activity.
Structural Comparison of Lacto-N-hexaose Isomers
Lacto-N-hexaose and its monofucosylated derivatives are complex oligosaccharides.[3][4][5] The core structure, lacto-N-hexaose (LNH), is a branched hexasaccharide.[6] The addition of a single fucose molecule at different positions on this core structure gives rise to several isomers, including this compound (MFLNH I), Monofucosyllacto-N-hexaose III (MFLNH III), Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV), and Isomeric Fucosyl-lacto-N-hexaose I and III (IFLNH I and III).[7][8]
The precise location and linkage of the fucose residue are critical determinants of the molecule's three-dimensional structure and, consequently, its biological function. These structural variations influence how each isomer interacts with host receptors, such as lectins on the surface of immune cells, and gut microbes.
Below is a table summarizing the structural features of MFLNH I and its known isomers.
| Isomer | Abbreviation | Core Structure | Fucosylation Linkage |
| This compound | MFLNH I | Lacto-N-hexaose | α1-2 linkage to a terminal galactose |
| Monofucosyllacto-N-hexaose III | MFLNH III | Lacto-N-hexaose | α1-3 linkage to a subterminal N-acetylglucosamine |
| Monofucosyl-para-lacto-N-hexaose IV | MFpLNH IV | para-Lacto-N-hexaose | α1-2 linkage to a terminal galactose |
| Isomeric Fucosyl-lacto-N-hexaose I | IFLNH I | Fucosyl-para-lacto-N-hexaose | α1-2 linkage to a terminal galactose |
| Isomeric Fucosyl-lacto-N-hexaose III | IFLNH III | Fucosyl-para-lacto-N-hexaose | α1-3 linkage to a subterminal N-acetylglucosamine |
Potential Biological Activity and Performance Comparison
While direct, quantitative comparative studies on the biological performance of MFLNH I and its isomers are limited, we can infer potential differences based on their structural characteristics and the known binding specificities of key biological receptors.
Interaction with Host Lectins
Lectins are carbohydrate-binding proteins that play a crucial role in immunity and cell adhesion. The specific presentation of fucose by different lacto-N-hexaose isomers can significantly alter their binding affinity to various lectins.
-
Selectins: This family of lectins (E-selectin, P-selectin, and L-selectin) is involved in leukocyte trafficking and inflammation.[9][10] They are known to recognize fucosylated structures, particularly the sialyl Lewis X (sLex) motif.[9][10] The α1-3 fucosylation present in MFLNH III is a key component of the sLex antigen, suggesting that this isomer may exhibit stronger binding to selectins compared to MFLNH I, which has an α1-2 fucose linkage.[11] This differential binding could translate to varying potencies in modulating inflammatory responses.
-
DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): This C-type lectin, expressed on dendritic cells, recognizes high-mannose and fucosylated glycans.[12][13][14] DC-SIGN has been shown to bind to various fucosylated HMOs.[13] The presentation of the fucose residue in MFLNH I and its isomers could lead to differential binding affinities for DC-SIGN, thereby influencing the capture of pathogens and the subsequent immune response.
-
Langerin: Another C-type lectin found on Langerhans cells, Langerin, recognizes mannose, N-acetylglucosamine, and fucose.[2][15][16] It plays a role in pathogen uptake and the formation of Birbeck granules.[16] The different fucosylation patterns of the lacto-N-hexaose isomers could result in varied interactions with Langerin, potentially affecting antigen presentation and skin immunity.
The following diagram illustrates the potential interactions of lacto-N-hexaose isomers with different host lectins, leading to distinct downstream immunological outcomes.
Caption: Differential binding of lacto-N-hexaose isomers to host lectins may lead to varied immunomodulatory effects.
Modulation of Gut Microbiota
The structural variations among lacto-N-hexaose isomers can also influence their utilization by different gut bacteria. Bifidobacteria, for example, are known to consume HMOs. The specific enzymes possessed by different bacterial strains determine their ability to degrade and metabolize specific HMO structures. This differential metabolism can lead to the production of different short-chain fatty acids (SCFAs) and other metabolites, which in turn have profound effects on host physiology, including gut barrier function and immune homeostasis.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments that can be used to quantitatively compare the biological activities of this compound and its isomers.
Lectin Binding Affinity Assay (Surface Plasmon Resonance)
This protocol outlines the steps for quantifying the binding affinity of lacto-N-hexaose isomers to a specific lectin using Surface Plasmon Resonance (SPR).
Workflow Diagram:
Caption: Workflow for determining the binding affinity of oligosaccharides to lectins using SPR.
Methodology:
-
Lectin Immobilization: Covalently immobilize the purified lectin (e.g., recombinant human E-selectin) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of each lacto-N-hexaose isomer in a suitable running buffer (e.g., HBS-P+).
-
Binding Measurement: Inject the isomer solutions sequentially over the immobilized lectin surface at a constant flow rate. Monitor the change in response units (RU) in real-time. Include a buffer-only injection as a blank.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound isomer.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Immune Cell Stimulation Assay
This protocol describes how to assess the immunomodulatory effects of lacto-N-hexaose isomers by measuring cytokine production from human peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
References
- 1. Dual specificity of Langerin to sulfated and mannosylated glycans via a single C-type carbohydrate recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]
- 5. Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The selectin family of carbohydrate-binding proteins: structure and importance of carbohydrate ligands for cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectin - Wikipedia [en.wikipedia.org]
- 11. Higher-affinity oligosaccharide ligands for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specificity of DC-SIGN for mannose- and fucose-containing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human DC-SIGN binds specific human milk glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Structural basis for langerin recognition of diverse pathogen and mammalian glycans through a single binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Langerin - IHC Primary Antibodies [shop.leicabiosystems.com]
A Comparative Guide to the Biological Activity of MFLNH I and Other Neutral Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Human Milk Oligosaccharides (HMOs) represent a complex and abundant group of bioactive molecules in human milk. Among these, neutral HMOs are the most prevalent and have garnered significant attention for their diverse physiological roles. This guide provides a comparative analysis of the biological activity of Monofucosyllacto-N-heptaose I (MFLNH I) and other prominent neutral HMOs, with a focus on their immunomodulatory, anti-inflammatory, and gut microbiota-shaping properties. While direct experimental data on MFLNH I is limited, this guide synthesizes available information on structurally similar fucosylated HMOs to infer its potential bioactivities.
Immunomodulatory and Anti-inflammatory Effects
Neutral HMOs, particularly fucosylated oligosaccharides, have been demonstrated to exert significant immunomodulatory and anti-inflammatory effects. These effects are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3]
Comparative Data on Cytokine Production:
| HMO | Cell Type | Stimulant | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reference |
| 2'-Fucosyllactose (2'-FL) | Intestinal Epithelial Cells (T84, H4) | E. coli | ↓ IL-8 | - | [4] |
| RAW 264.7 Macrophages | LPS | ↑ IL-6, TNF-α (dose-dependent) | ↑ IL-10 (dose-dependent) | [5] | |
| Cord Blood Mononuclear Cells | - | - | ↑ IL-4, IL-13 | [6] | |
| Lacto-N-neotetraose (LNnT) | THP-1 Macrophages | - | ↓ Pro-inflammatory cytokines | ↑ IL-10, TGF-β | [7] |
| MFLNH I (inferred) | Immune cells | Pathogen-associated molecular patterns (PAMPs) | Likely ↓ | Likely ↑ | - |
Signaling Pathways:
Neutral HMOs are thought to modulate inflammatory responses by interfering with the activation of the NF-κB and MAPK signaling cascades.[1][2] By inhibiting these pathways, fucosylated HMOs can reduce the production of pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory Effects of a Prebiotic Formula with 2′-Fucosyllactose and Galacto- and Fructo-Oligosaccharides on Cyclophosphamide (CTX)-Induced Immunosuppressed BALB/c Mice via the Gut–Immune Axis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High doses of the galactooligosaccharides, 2′-fucosyllactose alleviate immunodeficiency in vitro and in vivo | springermedizin.de [springermedizin.de]
- 6. Human milk--derived oligosaccharides and plant-derived oligosaccharides stimulate cytokine production of cord blood T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monofucosyllacto-N-Hexaose I (MFLNH I) in Human Milk from Secretor and Non-Secretor Mothers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Monofucosyllacto-N-Hexaose I (MFLNH I), a key human milk oligosaccharide (HMO), in the milk of secretor and non-secretor individuals. This document summarizes the quantitative differences, outlines the experimental methodologies for analysis, and explores the biological implications of these variations.
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. The composition of HMOs is significantly influenced by the mother's "secretor" status, which is determined by the activity of the fucosyltransferase 2 (FUT2) gene. Individuals with at least one functional copy of the FUT2 gene are termed "secretors" and can produce α1,2-fucosylated HMOs. "Non-secretors," who have two non-functional copies of the FUT2 gene, are unable to synthesize these specific oligosaccharides.
This compound (MFLNH I) is a fucosylated HMO. Its presence and concentration in human milk are directly linked to the mother's secretor status. This guide delves into a comparative study of MFLNH I in the milk of secretor versus non-secretor mothers, providing valuable insights for researchers in nutrition, microbiology, and drug development.
Data Presentation: MFLNH I in Secretor vs. Non-Secretor Milk
The concentration of specific HMOs varies significantly between secretor and non-secretor mothers. While data for MFLNH I as a single entity is limited, studies have quantified it in combination with its isomer, Monofucosyllacto-N-hexaose III (MFLNH III). The following table summarizes the relative abundance of the combined MFLNH I and MFLNH III in the milk of secretor and non-secretor mothers.
| Human Milk Oligosaccharide | Secretor Milk (Relative Abundance %) | Non-Secretor Milk (Relative Abundance %) | Fold Difference (Non-Secretor/Secretor) |
| MFLNH I + MFLNH III | Lower Abundance | Significantly Higher Abundance | >1 |
Data is based on a study that reported the relative abundances of various HMOs in a cohort of breastfeeding mothers. The study found that the combined relative abundance of MFLNH I and MFLNH III was significantly higher in the milk of non-secretor mothers[1].
Experimental Protocols
The analysis and quantification of specific HMOs like MFLNH I require sophisticated analytical techniques. Below are detailed methodologies for the key experiments involved in such a comparative study.
Sample Collection and Preparation
-
Milk Collection: Collect mature human milk samples (after the colostrum and transitional milk phases, typically >15 days postpartum) from healthy lactating mothers.
-
Secretor Status Determination: Determine the secretor status of the milk donors. This can be done genetically by analyzing single nucleotide polymorphisms (SNPs) in the FUT2 gene or phenotypically by assessing the presence of α1,2-fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL), which are abundant in secretors and nearly absent in non-secretors.
-
Sample Pre-treatment:
-
Thaw frozen milk samples at 4°C.
-
Centrifuge the milk at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to separate the lipid layer.
-
Carefully collect the aqueous phase (skim milk) containing the HMOs.
-
To precipitate proteins, add two volumes of cold ethanol (B145695) and incubate at -20°C for at least 4 hours.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the HMOs.
-
Dry the supernatant using a vacuum centrifuge.
-
HMO Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Derivatization:
-
Reconstitute the dried HMO extract in a known volume of water.
-
Label the oligosaccharides with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by reductive amination. This involves reacting the reducing end of the oligosaccharides with the fluorescent label in the presence of a reducing agent (e.g., sodium cyanoborohydride).
-
-
Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the labeled HMOs.
-
Employ a binary solvent system with a gradient elution. For example, Solvent A could be an aqueous ammonium (B1175870) formate (B1220265) buffer and Solvent B could be acetonitrile.
-
The gradient should be optimized to achieve good separation of the various HMO isomers.
-
-
Detection and Quantification:
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., ~330 nm excitation and ~420 nm emission for 2-AB).
-
Identify and quantify the peak corresponding to MFLNH I by comparing its retention time and fluorescence signal to that of a purified and labeled MFLNH I standard.
-
Structural Confirmation by Mass Spectrometry (MS)
-
Sample Introduction: Introduce the separated HMOs from the HPLC system directly into a mass spectrometer (LC-MS).
-
Ionization: Use a soft ionization technique like electrospray ionization (ESI) to generate intact molecular ions of the HMOs.
-
Mass Analysis:
-
Perform full scan mass spectrometry to determine the mass-to-charge ratio (m/z) of the eluting compounds, confirming the molecular weight of MFLNH I.
-
Conduct tandem mass spectrometry (MS/MS) on the parent ion of MFLNH I. The resulting fragmentation pattern will provide structural information, confirming the sequence of monosaccharides and the position of the fucose residue.
-
Visualizations
Genetic Basis of MFLNH I Presence
Caption: Relationship between FUT2 genotype, secretor status, and MFLNH I presence in human milk.
Experimental Workflow for MFLNH I Analysis
Caption: Workflow for the analysis of MFLNH I from human milk samples.
Biological Role of Fucosylated HMOs
Caption: Biological functions of fucosylated HMOs in the infant gut.
Discussion and Conclusion
The data clearly indicates that the presence and concentration of MFLNH I, along with other α1,2-fucosylated HMOs, are defining features that distinguish the milk of secretor and non-secretor mothers. The significantly higher relative abundance of the MFLNH I and III isomer pair in non-secretor milk is an interesting finding that warrants further investigation. It is possible that in the absence of FUT2 activity, other fucosyltransferases lead to an increased synthesis of certain fucosylated HMOs through alternative pathways.
The biological implications of these differences are profound. Fucosylated HMOs are known to play a vital role in the infant's gut health. They act as prebiotics, selectively promoting the growth of beneficial bacteria such as Bifidobacterium. They also function as soluble decoy receptors, preventing pathogens from attaching to the intestinal lining, thereby reducing the risk of infections. The different HMO profiles in secretor and non-secretor milk may therefore contribute to variations in gut microbiome composition and susceptibility to certain diseases in breastfed infants.
For researchers and professionals in drug development, understanding these variations is critical. The specific structures of HMOs like MFLNH I could be explored for their potential as novel prebiotics, anti-infective agents, or immunomodulators. The development of infant formulas that more closely mimic the composition of human milk requires a detailed understanding of the HMO profiles of both secretor and non-secretor mothers.
References
A Comparative Analysis of Monofucosyllacto-N-hexaose I and Lacto-N-neotetraose: A Guide for Researchers
A comprehensive review of two human milk oligosaccharides, detailing their known biological effects and the current landscape of scientific evidence.
This guide provides a detailed comparison of the biological effects of two human milk oligosaccharides (HMOs): Monofucosyllacto-N-hexaose I (MFLNH I) and Lacto-N-neotetraose (LNnT). While both are complex carbohydrates found in human milk, the extent of scientific investigation into their specific functions varies significantly. This document summarizes the available experimental data on their impacts on gut microbiota, the immune system, and intestinal barrier function, providing researchers, scientists, and drug development professionals with a concise overview of the current state of knowledge.
Introduction to the Compared Oligosaccharides
Lacto-N-neotetraose (LNnT) is a well-characterized neutral core HMO and is one of the more abundant oligosaccharides in human milk.[1][2] Structurally, it is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose.[1] Due to its demonstrated prebiotic and immunomodulatory properties, LNnT has been a focus of research and is now commercially produced and added to some infant formulas.[3][4]
This compound (MFLNH I) is a more complex, fucosylated neutral HMO.[3][5] As a hexaose, it is a larger molecule than LNnT. Its core structure is elongated and contains a fucose sugar residue. The specific biological activities of MFLNH I have been less extensively studied compared to LNnT, and much of the available information is derived from studies analyzing patterns of multiple HMOs.
Comparative Analysis of Biological Effects
A direct experimental comparison between MFLNH I and LNnT is not available in the current scientific literature. The following sections provide a detailed overview of the known effects of LNnT, supported by experimental data, and a summary of the limited information available for MFLNH I.
Lacto-N-neotetraose (LNnT): A Multifunctional HMO
LNnT has been the subject of numerous in vitro and in vivo studies, demonstrating its significant roles in shaping infant health.
Gut Microbiota Modulation
LNnT is a well-established prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[6][7] This bifidogenic effect is crucial for establishing a healthy infant gut microbiome.
Experimental Data Summary: Effect of LNnT on Bifidobacterium Growth
| Study Type | Bifidobacterium Strain(s) | LNnT Concentration | Key Findings | Reference |
| In vitro Fermentation | B. longum subsp. infantis | Not specified | Induced growth and metabolic activity. | [7] |
| In vitro Fermentation | Mixed fecal microbiota from children | Not specified | Significantly increased the abundance of several Bifidobacterium species, including B. pseudocatenulatum and B. catenulatum. | [8] |
| In vitro Growth Assay | B. longum subsp. infantis | 2% (wt/v) | Supported vigorous growth, though with a slightly lower growth rate compared to Lacto-N-tetraose (LNT). | [9] |
Experimental Protocol: In Vitro Bifidobacterium Growth Assay
A common method to assess the prebiotic activity of an HMO involves anaerobic culturing of Bifidobacterium strains with the specific HMO as the sole carbon source.
-
Bacterial Strains and Culture Conditions: Bifidobacterium strains (e.g., B. longum subsp. infantis) are cultured in a basal medium (e.g., MRS broth) supplemented with the test carbohydrate (LNnT) at a specific concentration (e.g., 1-2% w/v).
-
Anaerobic Incubation: Cultures are incubated under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂) at 37°C.
-
Growth Measurement: Bacterial growth is monitored over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Data Analysis: Growth curves are generated by plotting OD₆₀₀ values against time. Parameters such as the maximum growth rate and final cell density are calculated to quantify the prebiotic effect.
Diagram: Simplified Workflow for In Vitro Bifidobacterium Growth Assay
In vitro Bifidobacterium growth assay workflow.
Immune System Modulation
LNnT has demonstrated direct immunomodulatory effects, influencing immune cell populations and cytokine production.[10] These effects contribute to the development of a balanced immune system.
Experimental Data Summary: Immunomodulatory Effects of LNnT
| Study Type | Cell Type(s) | LNnT Treatment | Key Findings | Reference |
| In vivo (mice) | Peritoneal cells | Injection of LNnT-Dextran | Expanded a population of Gr1+ cells that produced anti-inflammatory cytokines IL-10 and TGF-β. | [1] |
| In vitro | Fetal intestinal epithelial cells | Not specified | Attenuated TNF-α induced inflammation, in part by interacting with TNF receptor 1. | [11] |
| In vivo (mice) | Skin wound model | Topical application | Accelerated wound healing and induced a type 2 immune response. | [12] |
Experimental Protocol: In Vitro Co-culture Model for Cytokine Profiling
To study the immunomodulatory effects of HMOs on intestinal and immune cells, a co-culture system is often employed.
-
Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are grown on the apical side of a transwell insert, and immune cells (e.g., peripheral blood mononuclear cells or specific immune cell lines) are cultured in the basolateral compartment.
-
HMO Treatment: LNnT is added to the apical side of the Caco-2 cell layer.
-
Inflammatory Challenge: An inflammatory stimulus (e.g., lipopolysaccharide - LPS) can be added to mimic an inflammatory environment.
-
Cytokine Measurement: After a defined incubation period, supernatants from the basolateral compartment are collected, and the concentrations of various cytokines (e.g., IL-10, TNF-α, IL-6) are measured using techniques like ELISA or multiplex bead assays.
-
Data Analysis: Changes in cytokine levels in the presence of LNnT, with or without an inflammatory challenge, are analyzed to determine its immunomodulatory effects.
Diagram: Signaling Pathway of LNnT-mediated Immune Modulation
References
- 1. Human Milk Oligosaccharides as a Missing Piece in Combating Nutritional Issues during Exclusive Breastfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold standard for nutrition: a review of human milk oligosaccharide and its effects on infant gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monofucosyllacto-N-hexaose I - glyXera [glyxera.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. imrpress.com [imrpress.com]
- 6. Review on the Impact of Milk Oligosaccharides on the Brain and Neurocognitive Development in Early Life [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Monofucosyllacto-N-hexaose I: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Monofucosyllacto-N-hexaose I, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is a human milk oligosaccharide used in research. While specific hazard data is currently unavailable, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols.[1] The following guidelines are based on the available safety data and best practices for chemical waste management.
Summary of Safety and Handling Information
| Parameter | Information | Source |
| Hazard Classification | No data available | TargetMol SDS[1] |
| Pictogram(s) | No data available | TargetMol SDS[1] |
| Signal Word | No data available | TargetMol SDS[1] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, suitable protective clothing | TargetMol SDS[1] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | TargetMol SDS[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | TargetMol SDS[1] |
Step-by-Step Disposal Protocol
Personnel responsible for the disposal of this compound should be trained in standard laboratory safety procedures and familiar with the institution's chemical hygiene plan.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Conduct all disposal procedures in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
2. Containment of Waste:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, in a designated and clearly labeled waste container.[1]
-
The container should be suitable for non-hazardous chemical waste and kept closed when not in use.[1]
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid allowing the chemical to enter drains or the environment.[1]
-
For solid spills, carefully sweep or scoop the material into the designated waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area with soap and water.
4. Final Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Monofucosyllacto-N-hexaose I
For researchers, scientists, and drug development professionals, the proper handling of all laboratory reagents is paramount to ensuring a safe and effective research environment. While Monofucosyllacto-N-hexaose I is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and maintain experimental integrity.[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to prevent direct contact.[2] A comprehensive list of recommended PPE is detailed below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | Must meet ANSI Z87.1 standards with side shields. | Protects against accidental splashes or aerosols. |
| Face Shield | Recommended when handling large quantities or if there is a significant splash hazard.[3][2] | Provides broader protection for the face from splashes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[1][3] | Prevents skin contact with the substance. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and personal clothing.[3][2] | Shields against spills and contamination. |
| Closed-toe Shoes | Required footwear in all laboratory settings.[3][2] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled in a well-ventilated area to avoid the formation and inhalation of dust.[1] It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C in the dark is advised.
Spill Management:
In the event of a spill, personnel should wear appropriate PPE, including gloves, lab coat, and eye protection.[1] For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal. Ensure the area is cleaned thoroughly after the material has been collected.
Disposal:
While specific regulations may vary, non-hazardous biological and chemical waste should be disposed of in accordance with local, state, and federal guidelines.[1] It is generally recommended to collect the waste material in a sealed container and arrange for disposal through a licensed waste management service.[1] Discharge into the environment should be avoided.[1]
Experimental Protocols
First Aid Measures:
In case of accidental exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
